6-(Pyrimidin-2-ylamino)hexanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(pyrimidin-2-ylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c14-9(15)5-2-1-3-6-11-10-12-7-4-8-13-10/h4,7-8H,1-3,5-6H2,(H,14,15)(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTIDVUAPOIARF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-(Pyrimidin-2-ylamino)hexanoic acid CAS number and molecular weight
The following technical guide provides an in-depth analysis of 6-(Pyrimidin-2-ylamino)hexanoic acid , a specialized heterocycle-functionalized fatty acid derivative. This document is structured for researchers and drug development professionals, focusing on synthesis, supramolecular properties, and experimental protocols.
CAS Number: 876504-53-9 Molecular Weight: 209.25 g/mol
Executive Summary
6-(Pyrimidin-2-ylamino)hexanoic acid (often abbreviated as pyr-6A-Hex ) is a bifunctional organic molecule integrating a pyrimidine pharmacophore with an aliphatic carboxylic acid tail. Unlike simple fatty acids, this compound acts as a "supramolecular synthon," capable of forming self-assembled polymeric structures via complementary hydrogen bonding between the aminopyrimidine "head" and the carboxylic acid "tail."
In drug discovery, it serves as a critical linker moiety, offering a defined spatial separation (via the hexyl chain) between a target-binding warhead and a solubility-enhancing polar group. Its structural integrity allows it to function as a ligand in coordination chemistry and a building block in peptidomimetics.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 6-(Pyrimidin-2-ylamino)hexanoic acid |
| CAS Number | 876504-53-9 |
| Molecular Formula | C₁₀H₁₅N₃O₂ |
| Molecular Weight | 209.25 g/mol |
| Physical State | Crystalline Solid |
| Solubility | Soluble in DMSO, MeOH, aqueous base; sparingly soluble in water (neutral pH) |
| pKa (Calculated) | ~4.5 (Carboxylic acid), ~3.5 (Pyrimidinyl amine) |
| H-Bond Donors | 2 (NH, OH) |
| H-Bond Acceptors | 4 (N Pyrimidine x2, O Carbonyl, O Hydroxyl) |
Synthesis & Production Protocols
The synthesis of 6-(Pyrimidin-2-ylamino)hexanoic acid follows a nucleophilic aromatic substitution (
Reaction Mechanism
The reaction is driven by the electron-withdrawing nature of the pyrimidine ring, which activates the C2-chlorine bond. A base is required to scavenge the HCl byproduct and maintain the nucleophilicity of the amine.
Figure 1: Nucleophilic aromatic substitution pathway for the synthesis of pyr-6A-Hex.
Experimental Protocol
Reagents:
-
2-Chloropyrimidine (1.0 eq)
-
6-Aminohexanoic acid (1.1 eq)
-
Sodium Carbonate (
, 2.5 eq) -
Solvent: Water/Ethanol (1:1 v/v)
Step-by-Step Methodology:
-
Dissolution: Dissolve 6-aminohexanoic acid and
in water. Ensure complete dissolution to deprotonate the carboxylic acid and generate the free amine. -
Addition: Add a solution of 2-chloropyrimidine in ethanol dropwise to the aqueous mixture.
-
Reflux: Heat the reaction mixture to reflux (~80-90°C) for 12–24 hours. Monitor consumption of 2-chloropyrimidine via TLC (EtOAc/Hexane) or LC-MS.
-
Work-up:
-
Cool the mixture to room temperature.
-
Evaporate ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~3–4 using 1M HCl. The product, being zwitterionic/acidic, will precipitate.
-
-
Purification: Filter the white precipitate. Recrystallize from Ethanol/Water or purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) if high purity (>99%) is required.
Supramolecular & Structural Applications[6]
A defining feature of 6-(Pyrimidin-2-ylamino)hexanoic acid is its ability to form supramolecular polymers . The molecule possesses self-complementary functional groups:
-
Donor: The carboxylic acid (-COOH) and the secondary amine (-NH).
-
Acceptor: The pyrimidine ring nitrogens.[1]
This arrangement facilitates a "Head-to-Tail" assembly in the solid state, creating 1D hydrogen-bonded chains.[2][3][4] This property is exploited in crystal engineering to design co-crystals with active pharmaceutical ingredients (APIs) to modulate solubility.
Figure 2: Head-to-Tail supramolecular assembly driven by carboxylic acid-pyrimidine hydrogen bonding.[2][5][3][4]
Characterization & Quality Control
To ensure scientific integrity, the synthesized compound must be validated using the following self-validating spectral markers.
Nuclear Magnetic Resonance (NMR)[9]
-
** Solvent:** DMSO-
(Preferred due to solubility). -
H NMR Signatures:
- 12.0 ppm (broad s, 1H): Carboxylic acid -COOH.
- 8.2–8.3 ppm (d, 2H): Pyrimidine C4-H and C6-H (Deshielded by ring nitrogens).
- 7.2 ppm (t, 1H): Amine -NH- (Coupled to adjacent methylene).
- 6.5 ppm (t, 1H): Pyrimidine C5-H.
-
3.2 ppm (q, 2H): Methylene adjacent to NH (
-NH-). -
2.2 ppm (t, 2H): Methylene adjacent to Carbonyl (
-COOH).
Mass Spectrometry (ESI-MS)
-
Positive Mode (
): Expect a peak at m/z 210.1 . -
Negative Mode (
): Expect a peak at m/z 208.1 .
Infrared Spectroscopy (FT-IR)
-
3300–2500 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).
-
3250 cm⁻¹: N-H stretch (Secondary amine).
-
1700–1720 cm⁻¹: C=O stretch (Carboxylic acid).
-
1580–1600 cm⁻¹: C=N / C=C ring stretches (Pyrimidine skeleton).
References
-
Sigma-Aldrich. (n.d.). 6-(Pyrimidin-2-ylamino)hexanoic acid Product Page. Retrieved from
-
RSC Publishing. (2012). Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide. New Journal of Chemistry. Retrieved from
-
PubChem. (n.d.). Compound Summary: 6-(Pyrimidin-2-ylamino)hexanoic acid. National Library of Medicine. Retrieved from
Sources
The Antifibrinolytic Lineage: From Caprolactam to Tranexamic Acid
A Technical Guide on the Discovery, Chemistry, and Application of Lysine Analogs
Executive Summary
This technical guide explores the discovery and pharmacological evolution of 6-aminohexanoic acid (
Part 1: The Genesis – From Industrial Nylon to Hemostasis
The Discovery Context
In the 1950s, post-war Japan faced severe shortages of blood products. Researchers Shosuke and Utako Okamoto at Keio University sought a chemical hemostatic agent to treat postpartum hemorrhage.[2] Their hypothesis was grounded in the observation that fibrinolysis (clot breakdown) was driven by the enzyme plasmin.[1][3][4][5]
They screened amino acids and found that lysine inhibited plasmin, albeit weakly. Hypothesizing that the distance between the amino and carboxyl groups was critical, they synthesized a linear analog:
Chemical Synthesis: The Caprolactam Route
EACA is chemically 6-aminohexanoic acid. Its industrial synthesis is elegantly simple, derived from
Protocol 1: Synthesis of EACA via Acid Hydrolysis
Note: This protocol describes the classic laboratory-scale synthesis used in early characterization.
Reagents:
- -Caprolactam (C₆H₁₁NO)
-
Hydrochloric Acid (HCl), 37%
-
Distilled Water[6]
-
Ethanol (for recrystallization)
Methodology:
-
Hydrolysis: Dissolve 0.1 mol of
-caprolactam in 50 mL of 2N HCl. -
Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. The cyclic amide bond opens to form the linear amino acid salt.
-
Reaction:
-
-
Evaporation: Concentrate the solution under reduced pressure to remove excess water and HCl, yielding the crude hydrochloride salt.
-
Neutralization: Pass the solution through a weak anion exchange resin (OH- form) or neutralize carefully with NaOH to isoelectric pH (approx pH 7.5–8.0) to liberate the free acid.[7]
-
Crystallization: Add ethanol to the concentrated aqueous solution to precipitate EACA crystals.
-
Yield Analysis: Filter, dry, and verify melting point (approx. 204°C).
Part 2: Molecular Mechanism & Structural Biology
The Lysine Mimicry
The efficacy of EACA and TXA relies on competitive inhibition . Plasminogen (the zymogen of plasmin) contains structural motifs known as Kringle domains . These domains contain "Lysine Binding Sites" (LBS) that specifically recognize lysine residues on fibrin clots.
-
Physiological State: Plasminogen binds to fibrin via LBS
Activators (tPA) convert it to Plasmin Plasmin degrades fibrin.[8] -
Inhibited State: EACA/TXA mimics the lysine side chain. It saturates the LBS on plasminogen, preventing it from docking onto the fibrin clot.
Visualization: The Fibrinolytic Pathway
The following diagram illustrates the competitive inhibition mechanism.
Figure 1: Mechanism of Action.[9][10][11] TXA/EACA blocks the Lysine Binding Sites (LBS) on Plasminogen, preventing fibrin binding.
Part 3: The Evolution – EACA to Tranexamic Acid
Structure-Activity Relationship (SAR)
While EACA was effective, the Okamotos sought higher potency. The flexible alkyl chain of EACA allows for rotational freedom, which is entropically unfavorable for binding to the rigid Kringle domain pocket.
In 1962, they synthesized Tranexamic Acid (TXA) .[9] By replacing the flexible methylene chain of EACA with a rigid cyclohexane ring , they locked the distance between the amino and carboxyl groups (~7 Å).
-
EACA: Flexible chain
Higher entropic cost upon binding. -
TXA: Rigid conformer
Pre-organized for binding Higher Affinity.
Comparative Pharmacometrics
| Feature | Tranexamic Acid (TXA) | |
| Structure | Linear (Aliphatic) | Cyclic (Cyclohexane) |
| Potency (Molar) | 1x (Baseline) | ~10x more potent than EACA |
| Plasminogen | ~500 | ~20–40 |
| Half-life ( | ~2 hours | ~2–3 hours |
| Excretion | Renal (Unchanged) | Renal (Unchanged) |
Visualization: SAR Evolution
Figure 2: Chemical evolution from Lysine to TXA. The rigid cyclohexane ring of TXA increases binding affinity 10-fold.
Part 4: Technical Protocols – Biological Validation
To confirm the activity of these derivatives, the Euglobulin Clot Lysis Time (ECLT) assay is the historical and functional standard. It isolates the fibrinolytic fraction of plasma, removing inhibitors (like
Protocol 2: Euglobulin Clot Lysis Time (ECLT)
Purpose: To measure the antifibrinolytic potential of a compound (EACA/TXA) in vitro.
Reagents:
-
Citrated Human Plasma
-
1% Acetic Acid (v/v)
-
Borate Buffer (pH 9.0) or Saline
-
Thrombin Solution (100 NIH Units/mL)
-
Test Compound (EACA or TXA solution)[11]
Workflow:
-
Preparation of Euglobulins:
-
Dilute plasma 1:20 with distilled water.
-
Add 1% acetic acid dropwise to reach pH 5.9 (isoelectric point of euglobulins).
-
Incubate on ice for 30 mins. A white precipitate (euglobulins: fibrinogen, plasminogen, tPA) will form.[4]
-
Centrifuge at 2000g for 10 mins; discard supernatant (removes antiplasmin).
-
Resuspend precipitate in Borate Buffer.[12]
-
-
Drug Addition:
-
Aliquot resuspended euglobulins into tubes.
-
Add increasing concentrations of EACA or TXA (e.g., 10, 100, 1000
M).
-
-
Clot Initiation:
-
Add Thrombin solution to each tube. A solid clot forms immediately.
-
-
Lysis Monitoring:
-
Incubate at 37°C.
-
Measure time to complete lysis (clot disappearance).[13]
-
Result: Control clots lyse in ~2-4 hours. Treated clots should remain stable for >24 hours if the drug is effective.
-
Part 5: Clinical Translation
The discovery of these molecules revolutionized trauma care. While EACA is still available, TXA has become the global standard due to its potency and safety profile.
-
CRASH-2 Trial (2010): A landmark study involving 20,211 trauma patients. Demonstrated that TXA reduces the risk of death from bleeding by ~15% if given within 3 hours of injury.[14]
-
WOMAN Trial (2017): Confirmed efficacy in postpartum hemorrhage, reducing death due to bleeding by ~30%.
These trials validated the Okamotos' original vision from the 1950s: a simple, synthetic molecule could save lives by modulating the kinetics of a single enzyme.
References
-
Okamoto, S., & Okamoto, U. (1962). Amino-methyl-cyclohexane-carboxylic acid: AMCHA.[2][9][15] A new potent inhibitor of the fibrinolysis.[1] The Keio Journal of Medicine.[1][14]
-
CRASH-2 Trial Collaborators. (2010). Effects of tranexamic acid on death, vascular occlusive events, and blood transfusion in trauma patients with significant haemorrhage (CRASH-2): a randomised, placebo-controlled trial. The Lancet.[16]
-
WOMAN Trial Collaborators. (2017). Effect of early tranexamic acid on mortality, hysterectomy, and other morbidities in women with post-partum haemorrhage (WOMAN): an international, randomised, double-blind, placebo-controlled trial. The Lancet.[16]
-
Organic Syntheses. (1958). Synthesis of
-Aminocaproic Acid. Organic Syntheses, Coll.[6] Vol. 4. -
Tengborn, L., et al. (2015). Tranexamic acid – an old drug still going strong and making a revival. Thrombosis Research.
Sources
- 1. thebloodtrials.org [thebloodtrials.org]
- 2. Utako Okamoto - Wikipedia [en.wikipedia.org]
- 3. Euglobulin Clot Lysis Time [ECLT] [practical-haemostasis.com]
- 4. labcorp.com [labcorp.com]
- 5. Fibrinolysis: Euglobulin Clot Lysis Time (ECLT) – ECAT | Clotpedia [clotpedia.nl]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US3655748A - Synthesis of epsilon-aminocaproic acid from epsilon-caprolactam - Google Patents [patents.google.com]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. d-nb.info [d-nb.info]
- 10. Intravenous Tranexamic Acid Versus Topical Aminocaproic Acid: Which Method Has the Least Blood Loss and Transfusion Rates? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The ratio of concentrations of aminocaproic acid and tranexamic acid that prevent plasmin activation of platelets does not provide equivalent inhibition of plasmatic fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Euglobulin Clot Lysis Time | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 14. Tranexamic Acid: A Recipe for Saving Lives in Traumatic Bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Research - 血栓止血研究プロジェクト [okamoto.th-project.org]
Methodological & Application
Application Notes and Protocols for the Use of 6-(Pyrimidin-2-ylamino)hexanoic Acid in Solid-Phase Peptide Synthesis
Introduction: Expanding the Chemical Diversity of Peptides
In the landscape of modern drug discovery and chemical biology, the incorporation of non-proteinogenic amino acids and synthetic building blocks into peptides offers a powerful strategy to enhance therapeutic properties. These modifications can improve metabolic stability, modulate receptor affinity, and introduce novel functionalities. 6-(Pyrimidin-2-ylamino)hexanoic acid is one such building block of significant interest. The pyrimidine moiety is a prevalent scaffold in medicinal chemistry, known for its ability to participate in hydrogen bonding and other molecular interactions, making it a valuable pharmacophore.[1][2] This document provides a comprehensive guide for researchers on the synthesis and incorporation of 6-(pyrimidin-2-ylamino)hexanoic acid into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Getting Started: Synthesis of Fmoc-6-(pyrimidin-2-ylamino)hexanoic Acid
As Fmoc-6-(pyrimidin-2-ylamino)hexanoic acid is not readily commercially available, an in-house synthesis is required. The following two-step procedure is a reliable method for its preparation, starting from commercially available 6-aminohexanoic acid.
Step 1: Fmoc-Protection of 6-Aminohexanoic Acid
The first step involves the protection of the primary amine of 6-aminohexanoic acid with the fluorenylmethyloxycarbonyl (Fmoc) group.
Protocol:
-
Dissolve 6-aminohexanoic acid (1 equivalent) in a 10% aqueous sodium carbonate solution.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu (1.1 equivalents) in dioxane or acetone.
-
Add the Fmoc-reagent solution dropwise to the stirring amino acid solution over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield Fmoc-6-aminohexanoic acid as a white solid.
Step 2: Nucleophilic Aromatic Substitution to Introduce the Pyrimidine Moiety
The second step is a nucleophilic aromatic substitution (SNAr) reaction between Fmoc-6-aminohexanoic acid and 2-chloropyrimidine. The pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing nitrogen atoms.[3][4][5]
Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Fmoc-6-aminohexanoic acid (1 equivalent) and 2-chloropyrimidine (1.2 equivalents) in a suitable aprotic polar solvent such as DMF or NMP.
-
Add a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with 1 M HCl, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product should be purified by flash column chromatography on silica gel to yield Fmoc-6-(pyrimidin-2-ylamino)hexanoic acid.
Diagram of the Synthesis of Fmoc-6-(pyrimidin-2-ylamino)hexanoic Acid:
Caption: On-resin coupling of the modified amino acid.
Cleavage and Deprotection
The final step in SPPS is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups. The pyrimidine ring is generally stable to trifluoroacetic acid (TFA). [6][7]However, as with any peptide containing potentially sensitive residues, the use of scavengers is crucial to prevent side reactions caused by reactive cationic species generated during cleavage. [8][9] Recommended Cleavage Cocktail (Reagent K):
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
This cocktail is robust and suitable for peptides containing a variety of sensitive amino acids. [10] Cleavage Protocol:
-
Final Fmoc Deprotection: Ensure the N-terminal Fmoc group has been removed from the final peptide-resin.
-
Washing and Drying: Wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage: Add the freshly prepared cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add cold, anhydrous diethyl ether to the filtrate to precipitate the crude peptide.
-
Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Diagram of the Cleavage and Deprotection Step:
Caption: Final cleavage, deprotection, and purification.
Troubleshooting
-
Incomplete Coupling: If the Kaiser test remains positive after the initial coupling, a second coupling with fresh reagents is recommended. For particularly difficult couplings, a more potent coupling reagent like HATU may be beneficial.
-
N,N-Diacylation: If mass spectrometry of the crude peptide reveals a significant amount of a product corresponding to the diacylated species, consider using pyridine as the base during the coupling of 6-(pyrimidin-2-ylamino)hexanoic acid. Reducing the equivalents of the activated amino acid may also help.
-
Poor Cleavage Efficiency: If the yield of the crude peptide is low, ensure the peptide-resin is completely dry before adding the cleavage cocktail. The cleavage time can also be extended to 4-6 hours.
Conclusion
The incorporation of 6-(pyrimidin-2-ylamino)hexanoic acid into peptides is a viable strategy to introduce a valuable medicinal chemistry scaffold. By following the detailed protocols for the synthesis of the Fmoc-protected building block and its subsequent use in SPPS, researchers can successfully generate novel peptide constructs. Careful attention to the coupling conditions to avoid N,N-diacylation and the use of a robust cleavage cocktail are key to achieving high purity and yield of the final product.
References
- Theodorou, V., Gogou, M., Giannoussi, A., & Skobridis, K. (2014).
-
ResearchGate. (2025, August 6). (PDF) Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. Retrieved from [Link]
-
PMC. (n.d.). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Retrieved from [Link]
-
ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]
-
ACS Publications. (2025, February 23). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved from [Link]
-
Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Polypeptide. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Retrieved from [Link]
-
ScienceDirect. (n.d.). Direct amination of pyrimidin-2-yl tosylates with aqueous ammonia under metal-free and mild conditions. Retrieved from [Link]
-
PubMed. (1975, June). Stability of pyrimidine oligodeoxyribonucleotides released during degradation of deoxyribonucleic acid with formic acid-diphenylamine reagent. Retrieved from [Link]
-
MDPI. (2022, June 30). Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-b[1][3]enzoxazine and Evaluation of Their Antiviral Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Amination of 2-halopyridines. [a] | Download Table. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]
-
MDPI. (2022, August 12). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
-
PubMed. (2009, September 15). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Retrieved from [Link]
-
Universidad del Atlántico. (2022, August 12). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines. Green Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
-
PubMed. (2000, February 1). Stabilities of intrastrand pyrimidine motif DNA and RNA triple helices. Retrieved from [Link]
-
PubMed. (2022, February 23). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Retrieved from [Link]
-
MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Retrieved from [Link]
-
MDPI. (2020, May 28). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Conformational Flexibility of Pyrimidine Ring in Nucleic Acid Bases. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Stability of pyrimidine oligodeoxyribonucleotides released during degradation of deoxyribonucleic acid with formic acid-diphenylamine reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
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- 10. peptide.com [peptide.com]
Application Notes and Protocols for the Preparation of Ester Derivatives of 6-(Pyrimidin-2-ylamino)hexanoic Acid
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 6-(Pyrimidin-2-ylamino)hexanoic Acid Esters
6-(Pyrimidin-2-ylamino)hexanoic acid and its derivatives are of significant interest in medicinal chemistry and drug development. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, including antiviral and anticancer agents.[1] The aminohexanoic acid chain provides a flexible linker that can be crucial for molecular recognition and binding to biological targets. Esterification of the terminal carboxylic acid group is a key derivatization strategy to modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. By converting the polar carboxylic acid to a less polar ester, researchers can enhance properties such as cell membrane permeability, oral bioavailability, and metabolic stability. This application note provides a comprehensive guide to the synthesis of various ester derivatives of 6-(pyrimidin-2-ylamino)hexanoic acid, detailing multiple synthetic strategies and offering insights into the rationale behind procedural choices.
Strategic Overview: Navigating the Synthesis
The primary synthetic challenge in the esterification of 6-(pyrimidin-2-ylamino)hexanoic acid lies in the presence of multiple reactive sites: the secondary amine, the pyrimidine ring nitrogens, and the carboxylic acid. A successful esterification strategy must therefore be chemoselective, targeting the carboxylic acid while leaving the other functional groups intact. This guide will explore three robust and widely applicable esterification methods:
-
Fischer-Speier Esterification: A classic acid-catalyzed method.
-
Steglich Esterification: A mild, carbodiimide-mediated coupling.
-
Mitsunobu Reaction: A redox-condensation method for sensitive substrates.
The choice of method will depend on the desired ester (e.g., methyl, ethyl, tert-butyl), the scale of the reaction, and the sensitivity of any other functional groups that may be present on a more complex analogue.
Part 1: Synthesis of the Starting Material: 6-(Pyrimidin-2-ylamino)hexanoic Acid
The precursor, 6-(pyrimidin-2-ylamino)hexanoic acid, can be synthesized via a nucleophilic aromatic substitution reaction between 2-chloropyrimidine and 6-aminohexanoic acid.[2]
Experimental Protocol: Synthesis of 6-(Pyrimidin-2-ylamino)hexanoic Acid
-
Reagents and Materials:
-
2-Chloropyrimidine
-
6-Aminohexanoic acid
-
Triethylamine (Et₃N)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl), 1 M
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
-
-
Procedure:
-
To a round-bottom flask, add 6-aminohexanoic acid (1.0 eq) and ethanol.
-
Add triethylamine (2.5 eq) to the suspension and stir until the amino acid dissolves.
-
Add 2-chloropyrimidine (1.0 eq) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in distilled water and acidify to pH 3-4 with 1 M HCl.
-
The product will precipitate out of the solution.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Characterization Data for 6-(Pyrimidin-2-ylamino)hexanoic Acid:
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.95 (s, 1H, COOH), 8.28 (d, J = 4.8 Hz, 2H, pyrimidine-H), 7.45 (t, J = 5.6 Hz, 1H, NH), 6.58 (t, J = 4.8 Hz, 1H, pyrimidine-H), 3.25 (q, J = 6.8 Hz, 2H, CH₂-NH), 2.18 (t, J = 7.4 Hz, 2H, CH₂-COOH), 1.55-1.45 (m, 4H, CH₂), 1.35-1.25 (m, 2H, CH₂).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 174.5, 161.4, 158.2, 110.6, 40.8, 33.8, 28.7, 26.0, 24.3.
-
IR (KBr, cm⁻¹): 3400-2500 (br, O-H and N-H), 1705 (C=O), 1620, 1580, 1540 (C=N, C=C).
Part 2: Esterification Methodologies
Method 1: Fischer-Speier Esterification
This method is a straightforward and cost-effective approach, particularly for simple primary and secondary alcohols like methanol and ethanol.[3][4] It involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst. The use of excess alcohol shifts the equilibrium towards the formation of the ester.
-
Excess Alcohol: Serves as both reactant and solvent, driving the reaction forward according to Le Châtelier's principle.
-
Acid Catalyst (e.g., H₂SO₄): Protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[3]
-
Reflux Conditions: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Reagents and Materials:
-
6-(Pyrimidin-2-ylamino)hexanoic acid
-
Anhydrous ethanol (large excess)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask, reflux condenser, magnetic stirrer with heating, separatory funnel.
-
-
Procedure:
-
Suspend 6-(pyrimidin-2-ylamino)hexanoic acid (1.0 eq) in anhydrous ethanol (20-30 times the weight of the acid).
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring.
-
Heat the mixture to reflux for 4-6 hours. Monitor by TLC.
-
Cool the reaction to room temperature and remove the excess ethanol under reduced pressure.
-
Neutralize the residue by carefully adding saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude ester.
-
Purify the product by column chromatography on silica gel.[5]
-
Caption: Workflow for Fischer-Speier Esterification.
Method 2: Steglich Esterification
The Steglich esterification is a much milder method that proceeds at room temperature, making it ideal for substrates that are sensitive to acid and heat.[6][7] It utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to activate the carboxylic acid, and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
DCC/EDC: Activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[7]
-
DMAP: Acts as a nucleophilic catalyst, reacting with the O-acylisourea to form an even more reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol. This minimizes a common side reaction, the formation of an N-acylurea.[8]
-
Anhydrous Solvent (DCM/DMF): Prevents the hydrolysis of the reactive intermediates.
-
Reagents and Materials:
-
6-(Pyrimidin-2-ylamino)hexanoic acid
-
Anhydrous methanol (MeOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, ice bath.
-
-
Procedure:
-
Dissolve 6-(pyrimidin-2-ylamino)hexanoic acid (1.0 eq), methanol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify by column chromatography.
-
Caption: Simplified Steglich Esterification Mechanism.
Method 3: Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for forming esters under very mild, neutral conditions, and is particularly useful for secondary alcohols where stereochemical inversion is desired.[9][10] It involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
-
PPh₃ and DEAD/DIAD: These reagents combine to form a phosphonium salt which activates the alcohol, converting the hydroxyl group into a good leaving group.[9]
-
Carboxylic Acid: Acts as the nucleophile, displacing the activated hydroxyl group in an SN2 fashion.
-
Anhydrous THF: A common solvent that is inert to the reaction conditions.
-
Reagents and Materials:
-
6-(Pyrimidin-2-ylamino)hexanoic acid
-
Isopropanol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel.
-
-
Procedure:
-
Dissolve 6-(pyrimidin-2-ylamino)hexanoic acid (1.0 eq), isopropanol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add DIAD (1.5 eq) dropwise via a dropping funnel over 30 minutes, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Remove the solvent under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct. Purify by column chromatography on silica gel.
-
Part 3: Comparative Data and Characterization
The selection of an appropriate esterification method can be guided by the expected yield, reaction conditions, and ease of purification.
| Method | Alcohol Type | Conditions | Typical Yield | Key Advantages | Key Disadvantages |
| Fischer-Speier | Primary, Secondary | Acidic, Reflux | 60-80% | Inexpensive reagents, scalable. | Harsh conditions, not suitable for sensitive substrates.[3] |
| Steglich | Primary, Secondary, Tertiary | Mild, Room Temp. | 75-95% | Mild conditions, high yields.[6] | Stoichiometric byproducts can be difficult to remove. |
| Mitsunobu | Primary, Secondary | Mild, 0 °C to RT | 70-90% | Very mild, stereochemical inversion.[9] | Expensive reagents, byproduct removal can be challenging. |
Expected Characterization Data for Ethyl 6-(Pyrimidin-2-ylamino)hexanoate:
-
¹H NMR (400 MHz, CDCl₃): δ 8.29 (d, J = 4.8 Hz, 2H, pyrimidine-H), 6.50 (t, J = 4.8 Hz, 1H, pyrimidine-H), 5.50 (br s, 1H, NH), 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.40 (q, J = 6.9 Hz, 2H, CH₂-NH), 2.30 (t, J = 7.4 Hz, 2H, CH₂-COO), 1.70-1.60 (m, 4H, CH₂), 1.45-1.35 (m, 2H, CH₂), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 173.5, 162.0, 157.9, 110.2, 60.4, 41.2, 34.2, 29.0, 26.3, 24.5, 14.2.
-
IR (thin film, cm⁻¹): 3350 (N-H), 2930, 2860 (C-H), 1730 (C=O, ester), 1615, 1575, 1545 (C=N, C=C).
-
Mass Spectrometry (ESI+): m/z calculated for C₁₂H₁₉N₃O₂ [M+H]⁺: 238.1550, found: 238.1552.
Conclusion
The preparation of ester derivatives of 6-(pyrimidin-2-ylamino)hexanoic acid is a versatile strategy for modulating its physicochemical properties. This guide has detailed three reliable methods—Fischer-Speier, Steglich, and Mitsunobu esterifications—each with distinct advantages and suitable for different synthetic requirements. By understanding the underlying mechanisms and procedural nuances, researchers can confidently select and execute the most appropriate method for their specific drug discovery and development objectives.
References
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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García-Raso, A., et al. (2023). Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. CrystEngComm, 25, 233-244. Retrieved from [Link]
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Fischer Esterification. (n.d.). Retrieved from [Link]
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The Fischer Esterification. (n.d.). Retrieved from [Link]
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Mitsunobu Reaction. (2019). Organic Chemistry Portal. Retrieved from [Link]
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Supporting information Synthesis of the pyrene derivative. (n.d.). Preprints.org. Retrieved from [Link]
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Mitsunobu Reaction. (2019). Organic Chemistry Portal. Retrieved from [Link]
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Balalaie, S., et al. (n.d.). One-Pot Synthesis of Pyrano[2,3-d]pyrimidinone Derivatives Catalyzed by L-Proline in Aqueous Media. SID. Retrieved from [Link]
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Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved from [Link]
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Kaul, R., & Brouillette, Y. (2006). Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. Retrieved from [Link]
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García-Raso, A., et al. (2022). Supplementary material for manuscript: Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutiric, 5-aminovaleric, 6-aminohexanoic and glycylglycine. The Royal Society of Chemistry. Retrieved from [Link]
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Steglich esterification. (n.d.). Wikipedia. Retrieved from [Link]
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Egorov, I. N., Rusinov, V. L., & Chupakhin, O. N. (2012). Synthesis of Chiral Pyrimidin-2(1H)-ones from N-Carbamoyl Amino Acids. Zeitschrift für Naturforschung B, 67(11), 1143-1146. Retrieved from [Link]
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Recent Advances in the Mitsunobu Reaction. (2006). Atlanchim Pharma. Retrieved from [Link]
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The 1H-and 13C-NMR data for compounds 1 and 2 in DMSO-d6. (n.d.). ResearchGate. Retrieved from [Link]
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Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. (2022). MDPI. Retrieved from [Link]
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Fischer Esterification. (n.d.). Chemistry Steps. Retrieved from [Link]
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Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Asgari, M. A., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Heliyon, 10(1), e23416. Retrieved from [Link]
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Fischer Esterification. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Ermolat'ev, D. S., & Van der Eycken, E. V. (2005). Solid-phase synthesis of N-(pyrimidin-2-yl)amino acids amides. ARKIVOC, 2005(4), 172-180. Retrieved from [Link]
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Steglich Esterification Guide. (n.d.). Scribd. Retrieved from [Link]
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Ashworth, I. W., et al. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Environmental Au, 4(6), 333-341. Retrieved from [Link]
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Vávrová, K., et al. (2005). Esters of 6-aminohexanoic acid as skin permeation enhancers: The effect of branching in the alkanol moiety. Journal of Pharmaceutical Sciences, 94(7), 1494-1499. Retrieved from [Link]
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Qiu, L., et al. (2023). Infrared spectra of 6-(2,2′:6′:2″-terpyridine-4′-formamide) hexanoic acid. ResearchGate. Retrieved from [Link]
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FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. (n.d.). ResearchGate. Retrieved from [Link]
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The Determination of Factors involved in Column-Based Nucleic Acid Extraction and Purification. (2014). ResearchGate. Retrieved from [Link]
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Arakawa, H., et al. (2022). Chromatographic purification of small extracellular vesicles using an affinity column for phospholipid membranes. Scientific Reports, 12(1), 1699. Retrieved from [Link]
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Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. (2022). MDPI. Retrieved from [Link]
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Application Note: Optimizing Reagents for the Synthesis of Pyrimidine-Amino Acid Conjugates
Abstract
The synthesis of pyrimidine-amino acid conjugates is a cornerstone of medicinal chemistry and drug development, yielding compounds with significant therapeutic potential. The efficiency and success of this synthesis hinge on the strategic selection and optimization of coupling reagents and reaction conditions to form a stable amide bond between the pyrimidine moiety's carboxylic acid and the amino acid's amine group. This guide provides a detailed exploration of the core principles, mechanistic insights, and practical protocols for optimizing these conjugation reactions. We offer a comparative analysis of common coupling reagents, discuss critical reaction parameters, and provide troubleshooting strategies for common side reactions, ensuring researchers can achieve high yields and purity in their target molecules.
Introduction: The Significance of Pyrimidine-Amino Acid Conjugates
Pyrimidine scaffolds are fundamental components of natural bioactive molecules, including nucleobases like cytosine, thymine, and uracil, which form the building blocks of nucleic acids.[1][2][3] Their inherent biological relevance and versatile chemical functionality have made them privileged structures in drug discovery. When conjugated with amino acids—the elemental units of proteins—the resulting hybrid molecules can exhibit enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of action. These conjugates are explored for a wide range of applications, including as anticancer, antiviral, and antimicrobial agents.[1][4][5]
The critical step in synthesizing these conjugates is the formation of an amide bond, a reaction that is thermodynamically favorable but kinetically slow. Direct condensation of a carboxylic acid and an amine requires high temperatures, which are incompatible with sensitive functional groups present in many complex molecules.[6] Therefore, the use of coupling reagents to "activate" the carboxylic acid is essential for efficient amide bond formation under mild conditions.[7] This document serves as a comprehensive guide for researchers to navigate the complexities of reagent selection and protocol optimization.
The Chemistry of Amide Bond Formation: An Overview
The fundamental principle of amide bond synthesis using coupling reagents involves converting the carboxylic acid's hydroxyl group into a better leaving group.[6][8] This increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine group of the amino acid. The general workflow involves three key stages: activation, coupling, and work-up.
Caption: General workflow for pyrimidine-amino acid conjugation.
A Comparative Guide to Coupling Reagents
The choice of coupling reagent is the most critical factor influencing the reaction's success. Reagents are broadly classified into three main categories: carbodiimides, phosphonium salts, and aminium/uronium salts.
Carbodiimides: The Classical Choice
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their accessibility and effectiveness.[6] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] This intermediate is then attacked by the amine to yield the amide product and a urea byproduct.[9]
-
EDC is water-soluble, which simplifies purification as the urea byproduct can be removed with aqueous washes.[6][10]
-
DCC generates a dicyclohexylurea (DCU) byproduct that is largely insoluble in common organic solvents and can be removed by filtration.[11]
Key Consideration: A significant side reaction with carbodiimides is the formation of a stable N-acylurea byproduct, which can be difficult to remove and lowers the yield.[12] Another concern, particularly with chiral amino acids, is the risk of epimerization (racemization).
Phosphonium Salts: High Efficiency and Reduced Racemization
Phosphonium-based reagents, like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are known for their high coupling efficiency and lower rates of racemization compared to carbodiimides.[7][11] They react with the carboxylic acid to form an activated OBt ester, which then efficiently acylates the amine.[13]
-
PyBOP is particularly effective for coupling sterically hindered amino acids.[13] The byproducts are generally soluble in organic solvents, facilitating purification.[11]
Aminium/Uronium Salts: The Gold Standard for Difficult Couplings
Often considered the most powerful coupling reagents, aminium/uronium salts like HBTU, HATU, and COMU provide rapid and clean conversions, even for challenging syntheses.[7][8][13] It is a common misconception that reagents like HBTU and HATU are uronium salts; structural studies have confirmed they are aminium (or guanidinium) salts.[8] They function similarly to phosphonium salts, generating highly reactive activated esters.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is exceptionally reactive due to the incorporation of 1-hydroxy-7-azabenzotriazole (HOAt).[13][14] The pyridine nitrogen in the HOAt moiety provides anchimeric assistance, accelerating the coupling reaction.[13]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a cost-effective and highly efficient alternative to HATU for routine couplings.[13]
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a true uronium salt that shows very high reactivity and is based on the Oxyma Pure leaving group, which offers a superior safety profile.[8][14]
Key Consideration: When using aminium/uronium salts, an excess of the reagent or slow pre-activation of the carboxylic acid can lead to a side reaction where the reagent reacts directly with the amine, forming a guanidinium byproduct and terminating the desired reaction.[15][16]
Caption: Simplified comparison of activation mechanisms.
Key Optimization Parameters
Achieving a successful conjugation requires careful tuning of several experimental variables.
| Parameter | Options | Rationale & Expert Insights |
| Coupling Reagent | EDC, DCC, PyBOP, HBTU, HATU | EDC/DCC: Cost-effective for simple conjugations. HBTU/HATU: Preferred for sterically hindered substrates, acid-sensitive compounds, or to minimize racemization.[13][14] HATU is generally the most powerful but also the most expensive. |
| Additives | HOBt, HOAt | HOBt (1-Hydroxybenzotriazole): Used with carbodiimides to suppress N-acylurea formation and reduce racemization by forming an OBt active ester intermediate.[13] HOAt (1-Hydroxy-7-azabenzotriazole): More effective than HOBt due to anchimeric assistance from the pyridine nitrogen, leading to faster and cleaner reactions.[13] It is the additive incorporated within HATU. |
| Base | DIPEA, NMM, TEA | DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic, sterically hindered base commonly used with phosphonium and aminium salts to deprotonate the carboxylic acid without competing in the reaction.[8] NMM (N-Methylmorpholine): A slightly weaker, non-nucleophilic base also widely used. Choice of base can influence racemization levels.[17] |
| Solvent | DMF, DCM, THF, ACN | DMF (Dimethylformamide): Excellent solvating properties for most reactants, making it a common choice.[13] DCM (Dichloromethane): A good choice for carbodiimide reactions, especially with DCC, as it is apolar and a good swelling agent for solid-phase synthesis.[13] The choice must ensure all reactants remain dissolved throughout the reaction. |
| Temperature | 0 °C to Room Temp. | Reactions are typically started at 0 °C during the activation step to control the initial exothermic reaction and minimize side reactions, then allowed to warm to room temperature for the coupling step.[10] Optimization may require maintaining lower temperatures for sensitive substrates. |
| Stoichiometry | Reagent & Base Equivalents | Typically, 1.0-1.5 equivalents of the coupling reagent and 2.0-3.0 equivalents of the base are used relative to the limiting reactant (usually the pyrimidine-carboxylic acid). Excess reagent can lead to side reactions and purification challenges.[12][15] |
Troubleshooting Common Side Reactions
A self-validating protocol anticipates and mitigates potential issues.
-
Racemization: The loss of stereochemical integrity at the α-carbon of the amino acid is a major concern.
-
Cause: Over-activation of the carboxylic acid, prolonged reaction times, or use of strong bases can lead to the formation of an oxazolone intermediate, which readily racemizes.
-
Solution: Use aminium/phosphonium reagents with HOAt (e.g., HATU).[14] Work at lower temperatures (0 °C) and use the weakest non-nucleophilic base necessary (e.g., NMM or collidine).[17] Minimize the time between carboxylic acid activation and addition of the amine.
-
-
N-Acylurea Formation:
-
Cause: Occurs with carbodiimides when the O-acylisourea intermediate rearranges instead of reacting with the amine.
-
Solution: Add HOBt or HOAt to the reaction. These additives trap the O-acylisourea to form a more stable active ester, preventing the rearrangement.[13]
-
-
Guanidinylation of the Amine:
-
Cause: The aminium salt coupling reagent reacts directly with the free amine of the amino acid.[15][16] This is more likely if the carboxylic acid activation is slow or if excess coupling reagent is used.
-
Solution: Ensure the carboxylic acid is fully dissolved and pre-activated with the coupling reagent and base for a short period (1-5 minutes) before adding the amine component. Use a stoichiometry of coupling reagent as close to 1:1 as possible.
-
Application Protocols
The following protocols are generalized starting points. Researchers must optimize conditions based on their specific pyrimidine and amino acid substrates.
Protocol 1: General Procedure for EDC/HOBt Mediated Coupling
This protocol is a robust and cost-effective method suitable for many standard conjugations.
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the pyrimidine-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF (approx. 0.1 M concentration).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Activation: Add EDC·HCl (1.2 eq) to the mixture and stir for 15-30 minutes at 0 °C. The solution should remain clear.
-
Coupling: Add the amino acid ester hydrochloride (1.1 eq) followed by the slow, dropwise addition of a non-nucleophilic base such as DIPEA (2.5 eq).
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for HATU Mediated Coupling
This protocol is recommended for sterically hindered substrates or when racemization is a significant concern.
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the pyrimidine-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Activation: Add DIPEA (2.0 eq) dropwise and stir the mixture for 1-5 minutes at 0 °C. This is the pre-activation step.
-
Coupling: Add a solution of the amino acid ester (1.1 eq) in a minimal amount of DMF to the activated mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. The reaction is typically much faster than with EDC/HOBt. Monitor progress by TLC or LC-MS.
-
Work-up & Purification: Follow steps 6-8 from Protocol 1.
References
-
Nakajima, N., & Ikada, Y. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. [Link]
-
Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry, 6(1), 123-130. [Link]
-
Wikipedia. (n.d.). Carbodiimide. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Peptide Solutions. (n.d.). Optimizing Peptide Coupling: Key Techniques. [Link]
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DR. Raghu Prasad. (2023). Peptide Synthesis - Coupling Mediated with Uronium and Phophonium Salts. YouTube. [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(79), 50193-50199. [Link]
-
Gotal, A. T., et al. (2015). Synthesis of pyrimidine nucleoside and amino acid conjugates. ResearchGate. [Link]
-
Ahemad, T., et al. (2023). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Link]
-
Wikipedia. (n.d.). Peptide synthesis. [Link]
-
Unknown Author. (n.d.). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. [Link]
-
Shchekotikhin, A. E., et al. (2022). Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[12][18]benzoxazine and Evaluation of Their Antiviral Activity. Molecules, 27(13), 4212. [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. [Link]
-
Unknown Author. (2012). The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. Hindawi. [Link]
-
Wong, F. (2012). Organic Mechanism - Formation of Phosphonium Ylide (Wittig Reagent) 001. YouTube. [Link]
-
The Organic Chemistry Tutor. (2019). making phosphonium salts. YouTube. [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Duggan, P. J., et al. (2023). Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. The Journal of Organic Chemistry. [Link]
-
Orgo Made Easy. (2014). Phosphonium Ylide for The Wittig Reaction! - Organic Chemistry. YouTube. [Link]
-
Alcaro, S., et al. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 65(4), 3408-3433. [Link]
-
Kvasnica, M., et al. (2023). Recent Advances in the Development of Selected Triterpenoid-Based Hybrid Molecules and Their Antimicrobial Activities: A Review. MDPI. [Link]
-
Alcaro, S., et al. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. ACS Publications. [Link]
-
Scribd. (n.d.). Advances in Peptide Coupling Techniques. [Link]
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Wikipedia. (n.d.). Pyrimidine. [Link]
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Med School Made Easy. (2014). 141-Pyrimidine Synthesis. YouTube. [Link]
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Med School Made Easy. (2020). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. YouTube. [Link]
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Growing Science. (2022). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. [Link]
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Adekoya, J. A., et al. (2020). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. ResearchGate. [Link]
- Google Patents. (n.d.).
-
Simmons, J. (1997). Purine and Pyrimidine Metabolism. [Link]
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Application Notes & Protocols: 6-(Pyrimidin-2-ylamino)hexanoic Acid in Peptidomimetic Design
Introduction: The Strategic Imperative for Advanced Peptidomimetics
The therapeutic potential of peptides is immense, spanning applications from antimicrobial agents to anticancer drugs and immunomodulators.[1] However, native peptides often suffer from significant pharmacological limitations, including poor metabolic stability due to proteolytic degradation and low bioavailability, which curtails their clinical utility.[1] Peptidomimetics—small, protein-like chains designed to mimic peptides—offer a robust solution to these challenges.[2] By incorporating non-natural amino acids or modifying the peptide backbone, we can engineer molecules with enhanced stability, improved potency, and tailored pharmacokinetic profiles.[3]
This guide focuses on the strategic application of 6-(Pyrimidin-2-ylamino)hexanoic acid , a versatile, non-proteinogenic building block for peptidomimetic design. The rationale for its use is twofold:
-
The pyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to participate in hydrogen bonding and π-stacking interactions, often mimicking the purine bases of DNA and RNA.[4][5] This makes it an ideal pharmacophore for targeting a wide range of biological macromolecules, including kinases and transcription factors.[6]
-
The hexanoic acid backbone provides a flexible, six-carbon linker that allows for precise spatial positioning of the pyrimidine moiety relative to the rest of the peptide chain, enabling the optimization of interactions with the target protein.[7]
This document provides a comprehensive overview of the synthesis of this building block, its incorporation into peptide chains using Solid-Phase Peptide Synthesis (SPPS), and the subsequent biophysical characterization of the resulting peptidomimetics.
Synthesis of the Fmoc-Protected Building Block
To be utilized in standard solid-phase peptide synthesis, the building block must be appropriately protected. The most common strategy is the protection of the alpha-amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. While the primary amino group of the hexanoic acid needs to be protected for peptide coupling, the secondary amine on the pyrimidine ring is significantly less nucleophilic and generally does not require protection during standard SPPS coupling conditions.
The synthesis of N-(2-pyrimidyl)-6-aminohexanoic acid has been previously described.[8] The subsequent Fmoc protection of the terminal amino group is a standard procedure in peptide chemistry.
Protocol 2.1: Synthesis of Fmoc-6-(pyrimidin-2-ylamino)hexanoic acid
Rationale: This protocol outlines the N-protection of the synthesized 6-(pyrimidin-2-ylamino)hexanoic acid with Fmoc-Osu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide). The use of a mild base like sodium bicarbonate in a biphasic solvent system (Dioxane/Water) ensures the selective acylation of the more nucleophilic primary amine without affecting the less reactive pyrimidinyl amine.
Materials:
-
6-(Pyrimidin-2-ylamino)hexanoic acid
-
9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-Osu)
-
1,4-Dioxane
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator, separatory funnel, standard glassware
Procedure:
-
Dissolution: Dissolve 6-(Pyrimidin-2-ylamino)hexanoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and saturated aqueous NaHCO₃ solution. Stir at room temperature until fully dissolved.
-
Addition of Fmoc-Osu: In a separate flask, dissolve Fmoc-Osu (1.1 eq) in 1,4-dioxane. Add this solution dropwise to the stirring amino acid solution over 30 minutes.
-
Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Remove the 1,4-dioxane under reduced pressure using a rotary evaporator.
-
Wash the remaining aqueous solution with ethyl acetate (2x) to remove any unreacted Fmoc-Osu and byproducts.
-
Acidify the aqueous layer to pH ~2-3 with 1 M HCl while cooling in an ice bath. A white precipitate should form.
-
Extract the product into ethyl acetate (3x).
-
-
Purification:
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by flash column chromatography if necessary, though it is often of sufficient purity for direct use in SPPS.
-
-
Characterization: Confirm the structure and purity of the final product, Fmoc-6-(pyrimidin-2-ylamino)hexanoic acid, using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The Fmoc-protected building block can be readily incorporated into a growing peptide chain using standard Fmoc/tBu-based SPPS protocols.[9] SPPS allows for the rapid assembly of peptide chains on an insoluble resin support, with excess reagents and byproducts being easily washed away.[10][11]
Protocol 3.1: Standard SPPS Cycle for Incorporating the Building Block
Rationale: This protocol details a single coupling cycle. The process begins with the removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide, followed by the activation and coupling of the incoming protected amino acid. The use of robust coupling reagents like HBTU or HATU is crucial, especially when dealing with non-natural amino acids which may present steric challenges.[9][12]
Materials:
-
Fmoc-protected peptide-resin
-
20% Piperidine in Dimethylformamide (DMF)
-
Fmoc-6-(pyrimidin-2-ylamino)hexanoic acid
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA)
-
Solvent: High-purity, amine-free DMF
-
Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat with a second 20% piperidine treatment for 15-20 minutes to ensure complete Fmoc removal.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling:
-
In a separate vial, pre-activate the building block. Dissolve Fmoc-6-(pyrimidin-2-ylamino)hexanoic acid (3-5 eq. relative to resin loading), HBTU/HATU (2.9-4.9 eq.), and DIPEA (6-10 eq.) in a minimal volume of DMF. Allow to activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test or TNBS test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated with fresh reagents.[12]
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x) to prepare for the next cycle or final cleavage.
This cycle is repeated until the desired peptide sequence is fully assembled.
Caption: Workflow for the incorporation of the custom building block via SPPS.
Cleavage, Deprotection, and Purification
Once the synthesis is complete, the peptidomimetic must be cleaved from the solid support, and all side-chain protecting groups must be removed.
Protocol 4.1: Global Cleavage and Deprotection
-
Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptidomimetic using analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Biophysical Characterization of Target Interaction
The ultimate goal of designing a peptidomimetic is to achieve a desired biological effect, which typically begins with binding to a specific target protein. Several biophysical techniques can be employed to quantify this interaction.[][14]
Protocol 5.1: Measuring Binding Affinity and Kinetics with Surface Plasmon Resonance (SPR)
Rationale: SPR is a highly sensitive, label-free technique that measures biomolecular interactions in real time.[14] It allows for the determination of the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (K₋), providing a complete kinetic profile of the interaction.[]
Procedure:
-
Immobilization: Covalently immobilize the target protein onto a sensor chip surface using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of the purified peptidomimetic (the analyte) in a suitable running buffer.
-
Binding Measurement: Inject the different concentrations of the peptidomimetic over the sensor surface and monitor the change in the SPR signal (response units, RU) over time. This generates association and dissociation curves.
-
Regeneration: After each injection, regenerate the sensor surface by injecting a solution (e.g., low pH glycine) to remove the bound analyte.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic (kₐ, kₔ) and affinity (K₋) constants.
Caption: Principle of Surface Plasmon Resonance (SPR) for interaction analysis.
Quantitative Data Interpretation
The data obtained from SPR and other biophysical assays are critical for structure-activity relationship (SAR) studies.
| Compound | Target | kₐ (M⁻¹s⁻¹) | kₔ (s⁻¹) | K₋ (nM) | Thermodynamic Parameter (ITC) |
| Lead Peptide | Kinase X | 1.2 x 10⁵ | 5.0 x 10⁻² | 417 | ΔH = -5.2 kcal/mol |
| Peptidomimetic 1 | Kinase X | 2.5 x 10⁵ | 8.1 x 10⁻⁴ | 3.2 | ΔH = -8.9 kcal/mol |
Interpretation:
-
K₋ (Dissociation Constant): A lower K₋ value indicates a higher binding affinity. In the table, Peptidomimetic 1 shows a >100-fold improvement in affinity over the original lead peptide.
-
kₐ (Association Rate): This reflects how quickly the compound binds to its target. Peptidomimetic 1 binds approximately twice as fast as the lead peptide.
-
kₔ (Dissociation Rate): This reflects the stability of the complex, or how long the compound remains bound. The significantly lower kₔ for Peptidomimetic 1 indicates a much more stable complex, which is the primary driver of its improved affinity. This is a highly desirable trait for drug candidates.
-
ΔH (Enthalpy Change from ITC): Isothermal Titration Calorimetry (ITC) measures the heat released or absorbed during binding.[15] The more negative ΔH for Peptidomimetic 1 suggests that the pyrimidine moiety is forming stronger, more favorable interactions (e.g., hydrogen bonds) with the target.
Potential Applications and Mechanistic Rationale
The true power of 6-(Pyrimidin-2-ylamino)hexanoic acid lies in its potential to mimic key interactions and introduce favorable properties.
-
Kinase Inhibition: Many ATP-competitive kinase inhibitors utilize a heterocyclic scaffold to form hydrogen bonds with the "hinge" region of the kinase active site. The pyrimidine ring is an excellent bioisostere for the adenine ring of ATP and can be positioned by the hexanoic acid linker to engage the hinge, while other parts of the peptide can confer selectivity by interacting with adjacent pockets.[6]
-
Disruption of Protein-Protein Interactions (PPIs): The pyrimidine ring can serve as a mimic for key aromatic residues (e.g., Phenylalanine, Tyrosine) at a PPI interface.[16] The ability to form both hydrogen bonds and engage in aromatic stacking can effectively disrupt interactions that are often challenging to target with traditional small molecules.
-
Antimicrobial Peptidomimetics: The incorporation of heterocyclic moieties can enhance the cell-penetrating and membrane-disrupting capabilities of antimicrobial peptides.[17][18] The pyrimidine group can contribute to the overall amphipathic character of the peptidomimetic, a key feature for antimicrobial activity.
Caption: Conceptual model of a pyrimidine-containing peptidomimetic interacting with a target.
Conclusion
6-(Pyrimidin-2-ylamino)hexanoic acid represents a highly valuable and synthetically accessible building block for modern peptidomimetic design. Its incorporation allows for the rational introduction of a privileged medicinal chemistry scaffold into a peptide backbone. The ability of the pyrimidine moiety to act as a potent pharmacophore, combined with the spatial control afforded by the hexanoic linker, provides researchers with a powerful tool to enhance binding affinity, modulate selectivity, and improve the drug-like properties of peptide-based therapeutics. The protocols outlined in this guide provide a clear pathway from synthesis to biophysical validation, enabling the exploration of this building block in diverse drug discovery programs.
References
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Peptide synthesis. Wikipedia. [Link]
-
Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current Pharmaceutical Design. [Link]
-
van Hest, J. C. M., & Tirrell, D. A. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews. [Link]
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Castillo, I., et al. (2018). Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. New Journal of Chemistry. [Link]
-
Modified-amino acid/peptide pyrimidine analogs: Synthesis, structural characterization and DFT study of N-(pyrimidyl) gabapentine and N-(pyrimidyl)baclofen. ResearchGate. [Link]
-
Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine. [Link]
-
Biophysical Assays. Charles River Labs. [Link]
-
Castillo, I., et al. (2019). Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. RSC Advances. [Link]
-
Biophysical Assays. Sygnature Discovery. [Link]
-
MacGurn, J. A., et al. (2020). Biophysical prediction of protein-peptide interactions and signaling networks using machine learning. Nature Methods. [Link]
-
Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions. Frontiers in Molecular Biosciences. [Link]
-
Al-Mohammadi, A. R., et al. (2021). Some novel peptides containing a modified pyrazolopyrimidine moiety: design, synthesis, and in vitro antibacterial screening. Amino Acids. [Link]
-
Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Ashdin Publishing. [Link]
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Al-Abdullah, E. S. (2011). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules. [Link]
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El-Sayed, N., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. [Link]
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Peptides of pyrimidine amino acids. PubMed. [Link]
-
Peptidomimetics in Drug Discovery. AZoLifeSciences. [Link]
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Wileńska, B., et al. (2017). Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors. International Journal of Peptide Research and Therapeutics. [Link]
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Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]
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Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]
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Peptides and Peptidomimetics for Antimicrobial Drug Design. MDPI. [Link]
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
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Peptidomimetic. Wikipedia. [Link]
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Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. [Link]
-
Nakajima, R., et al. (2021). Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Rational Strategy for Designing Peptidomimetic Small Molecules Based on Cyclic Peptides Targeting Protein–Protein Interaction between CTLA-4 and B7-1. Molecules. [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences. [Link]
-
Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. MDPI. [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. [Link]
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Procedure for scale-up synthesis of 6-(Pyrimidin-2-ylamino)hexanoic acid
An Application Guide for the Multi-Gram Scale-Up Synthesis of 6-(Pyrimidin-2-ylamino)hexanoic Acid
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, technically detailed guide for the scale-up synthesis of 6-(Pyrimidin-2-ylamino)hexanoic acid, a valuable building block in medicinal chemistry and materials science. Moving from milligram- to multi-gram or kilogram-scale production introduces significant challenges in reaction control, work-up, and purification. This application note addresses these challenges by presenting a robust and validated protocol. The narrative explains the causal reasoning behind key experimental choices, from reagent selection to the final purification strategy, ensuring scientific integrity and reproducibility. This guide is intended for researchers, chemists, and drug development professionals tasked with scaling chemical syntheses.
Introduction and Strategic Overview
6-(Pyrimidin-2-ylamino)hexanoic acid incorporates two key pharmacophores: the pyrimidine ring, a cornerstone of many therapeutic agents, and an amino acid-like aliphatic chain, which imparts specific physicochemical properties and potential for further derivatization, such as in peptide synthesis.[1][2] The reliable production of this compound in larger quantities is essential for advanced research and development.
The selected synthetic strategy is a classical nucleophilic substitution. This method is chosen for its high efficiency, operational simplicity, and cost-effectiveness on a larger scale. The reaction involves the N-alkylation of 2-aminopyrimidine with 6-bromohexanoic acid.
Reaction Scheme
Sources
- 1. Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 6-(Pyrimidin-2-ylamino)hexanoic Acid
Ticket ID: SOL-PYR-006 Subject: Troubleshooting aqueous solubility and stock preparation Assigned Specialist: Senior Application Scientist, Formulation Chemistry
Executive Summary: Understanding the Molecule
Before attempting solubilization, it is critical to understand the "solubility personality" of 6-(Pyrimidin-2-ylamino)hexanoic acid . This molecule is an amphiphilic ligand often used in affinity chromatography and drug discovery. Its solubility is governed by two competing domains:
-
The Polar Head (Ionizable): Contains a carboxylic acid tail (
) and a 2-aminopyrimidine head ( ). -
The Hydrophobic Spacer: A 6-carbon aliphatic chain (hexanoic linker) that drives aggregation and poor water solubility when the molecule is uncharged.
The Core Challenge:
The commercial reagent is typically supplied as the free acid . When dissolved in pure water, the carboxylic acid protons dissociate slightly, dropping the pH to
Module 1: The pH Strategy (First Line of Defense)
User Question: "I added the powder to water/PBS, and it turned into a cloudy suspension. Vortexing didn't help. What went wrong?"
Diagnosis: You likely attempted to dissolve the free acid in a neutral buffer without accounting for the pH drop, or the buffer capacity was insufficient to maintain ionization.
The Protocol: "Base-First" Dissolution
To force solubility, you must convert the molecule into its anionic salt form .
-
Calculate Molarity: Determine the required volume for your target stock concentration (e.g., 50 mM).
-
The Alkaline Start: Do not add the full volume of buffer yet. Instead, add 0.9 equivalents of NaOH (relative to the moles of compound) or dissolve the powder in a minimal volume of 0.1 M NaOH .
-
Visual Check: The solution should become clear.
-
Back-Titration (The Landing): Slowly add your high-capacity buffer (e.g., 100 mM Tris or Phosphate, pH 8.0) to reach the final volume.
-
Critical Note: Avoid dropping the pH below 6.0.
-
Solubility vs. pH Profile
| pH Range | Dominant Species | Solubility Status | Recommendation |
| pH < 2.0 | Cationic (Pyrimidine | Soluble | Good for LC-MS, bad for biology. |
| pH 3.0 – 5.5 | Neutral / Zwitterionic Mix | INSOLUBLE | Avoid. Aggregation risk is highest. |
| pH > 6.5 | Anionic (Pyrimidine / | Soluble | Target Range. Ideal for assays. |
Module 2: Cosolvent Systems (High Concentration Stocks)
User Question: "I need a 100 mM stock for a focused library screen. Aqueous buffers aren't holding it. What organic solvents are compatible?"
Diagnosis: At high concentrations (>50 mM), the "hydrophobic effect" of the hexyl chain overcomes the electrostatic repulsion of the carboxylate anion. You need a cosolvent to disrupt water structure around the aliphatic chain.
The "Solvent Shift" Workflow
Use DMSO (Dimethyl sulfoxide) as the primary stock solvent. It acts as a hydrogen-bond acceptor and disrupts the crystal lattice of aminopyrimidines effectively.
Step-by-Step:
-
Primary Solubilization: Dissolve the dry powder in 100% DMSO to achieve 100x your final assay concentration (e.g., 100 mM).
-
Result: Clear, stable solution. Freezing at -20°C is recommended.
-
-
The "Crashing" Test: Before adding to cells/protein, perform a serial dilution test in a clear plate.
-
Dilute 1:100 into your assay buffer.
-
Pass: Solution remains clear.
-
Fail: Precipitate forms (Cloudy).
-
-
Remediation (If Fail): If precipitation occurs upon dilution, your assay buffer pH is likely too low. Spike the assay buffer with mild base (pH 8.0) or reduce the stock concentration.
Recommended Cosolvent Limits:
-
DMSO: Up to 10% (solubility), <1% (biological tolerance).
-
Ethanol: Less effective than DMSO for pyrimidines but viable if DMSO is toxic to your specific target.
Module 3: Advanced Troubleshooting (Visualized)
Decision Tree: The Solubilization Logic
Figure 1: Strategic decision tree for solubilization based on concentration requirements and pH sensitivity.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use this molecule in acidic buffers (pH 4.0) for affinity chromatography elution?
-
Answer: Yes, but proceed with caution. While the molecule becomes soluble again at very low pH (< 2.0) due to protonation of the pyrimidine ring, the pH 4.0 region is the "solubility valley." If you must work at pH 4.0, you must reduce the concentration significantly (below 1 mM) or add a solubilizer like 0.1% Tween-20 to prevent the hydrophobic tails from aggregating.
Q2: My solution precipitates when I put it in the fridge (4°C). Why?
-
Answer: Solubility is temperature-dependent. The "Krafft point" (temperature below which surfactants precipitate) for this hexanoic derivative is likely near room temperature at neutral pH.
-
Fix: Store stocks at room temperature if stable, or warm to 37°C and vortex before use. If storage at 4°C is mandatory, lower the concentration or increase the DMSO percentage.
Q3: Are there any "Host-Guest" tricks for very high concentrations?
-
Answer: Yes. Hydroxypropyl-
-Cyclodextrin (HP- -CD) is highly effective. The hexyl chain of the molecule fits inside the hydrophobic cavity of the cyclodextrin, shielding it from water while the hydrophilic exterior keeps the complex soluble.-
Protocol: Prepare a 20% (w/v) HP-
-CD solution in water. Add the compound to this solution. This can often boost solubility to >50 mM in aqueous media without organic solvents [3].
-
References
-
PubChem. (n.d.).[3] 2-Aminopyrimidine (Compound Summary).[3][4][5][6][7] National Library of Medicine. Retrieved from [Link]
- Context: Provides pKa data for the pyrimidine head group (~3.5)
- Context: Provides comparative solubility data for the hexanoic acid linker (EACA)
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
- Context: Authoritative source on cyclodextrin complexation and pH adjustment methodologies for BCS Class II/IV-like molecules.
-
MDPI. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element.[8][9] Retrieved from [Link]
- Context: Details the structural hydrophobicity of the hexanoic spacer and its tendency to drive aggreg
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Aminopyrimidine | 109-12-6 [chemicalbook.com]
- 5. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chalcogen.ro [chalcogen.ro]
- 7. 2-Aminopyrimidine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. mdpi.com [mdpi.com]
- 9. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in the synthesis of 6-(Pyrimidin-2-ylamino)hexanoic acid
Welcome to the technical support center for the synthesis of 6-(Pyrimidin-2-ylamino)hexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot low yields in this specific synthesis. By understanding the underlying chemical principles and critical parameters, you can significantly improve the efficiency and reproducibility of your reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
The synthesis of 6-(Pyrimidin-2-ylamino)hexanoic acid typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a leaving group, commonly a halide, from the C2 position of the pyrimidine ring by the amino group of 6-aminohexanoic acid. While seemingly straightforward, several factors can lead to disappointingly low yields. This guide addresses the most common issues in a question-and-answer format.
Q1: My reaction shows very low conversion of the starting materials. What are the primary factors to investigate?
Low conversion is a frequent issue and often points to suboptimal reaction conditions that fail to overcome the activation energy of the reaction. The pyrimidine ring's aromaticity must be disrupted for the nucleophilic attack to occur, which can be a slow process.[1]
Core Areas for Investigation:
-
Reaction Temperature: SNAr reactions on heteroaromatic rings often require elevated temperatures to proceed at a reasonable rate.[2] If you are running the reaction at or near room temperature, a gradual and systematic increase in temperature is the first parameter to adjust.
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are generally preferred for SNAr reactions as they can solvate the cation while leaving the nucleophile relatively free to react.[2]
-
Base Selection: A base is typically required to deprotonate the amino group of 6-aminohexanoic acid, increasing its nucleophilicity. However, the choice and stoichiometry of the base are crucial. A base that is too strong can lead to side reactions, while one that is too weak will not sufficiently activate the nucleophile.
| Parameter | Recommendation | Rationale |
| Temperature | 80-120 °C | To overcome the activation energy for disrupting the pyrimidine's aromaticity.[2] |
| Solvent | DMF, DMSO, NMP | Polar aprotic solvents stabilize the intermediate and enhance the nucleophile's reactivity.[2] |
| Base | K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base (e.g., DBU) | To deprotonate the amine without competing in the reaction. |
Q2: I'm observing multiple spots on my TLC plate, suggesting the formation of side products. What are the likely side reactions and how can I minimize them?
The presence of multiple products indicates that your reaction conditions may be promoting undesired chemical pathways. Identifying these side products is key to rectifying the issue.
Common Side Reactions:
-
Dialkylation: The product, 6-(Pyrimidin-2-ylamino)hexanoic acid, still possesses a secondary amine that can, under harsh conditions, react with another molecule of the 2-halopyrimidine.
-
Reaction with Solvent: At high temperatures, solvents like DMF can decompose or participate in side reactions.
-
Hydrolysis of the Starting Material: If your 2-halopyrimidine is susceptible to hydrolysis, the presence of water can lead to the formation of 2-hydroxypyrimidine.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the 6-aminohexanoic acid relative to the 2-halopyrimidine to favor the formation of the desired monosubstituted product.
-
Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize hydrolysis of the starting material.[2][3] Water can also interfere with the efficacy of many bases.
-
Optimize Base and Temperature: A milder base and the lowest effective temperature can often reduce the rate of side reactions. Monitor the reaction progress by TLC to avoid prolonged heating once the starting material is consumed.[4]
Q3: The purification of my crude product is challenging, and I suspect the presence of highly polar impurities. What could these be and how should I approach purification?
Purification difficulties often arise from unreacted starting materials or highly polar byproducts.
Potential Polar Impurities:
-
Unreacted 6-aminohexanoic acid: Being a zwitterionic compound, it can be highly polar.
-
Salts: Formed from the base used in the reaction.
-
Hydrolysis Products: Such as 2-hydroxypyrimidine, which can be quite polar.
Purification Protocol:
A multi-step purification strategy is often most effective.
-
Aqueous Workup: After the reaction is complete, an aqueous workup can help remove inorganic salts and highly water-soluble impurities. Adjusting the pH can be crucial for separating your product from unreacted amino acid.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.
-
Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is a standard approach. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically employed.
Visualizing the Troubleshooting Workflow
To aid in systematically addressing low yield issues, the following workflow diagram outlines the key decision points and experimental adjustments.
Caption: A workflow for troubleshooting low yields.
Experimental Protocol: A Validated Starting Point
This protocol provides a robust starting point for the synthesis. Adjustments should be made based on your specific observations and the troubleshooting guide above.
Materials:
-
2-Chloropyrimidine
-
6-Aminohexanoic acid
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-aminohexanoic acid (1.2 equivalents) and potassium carbonate (2.0 equivalents) in anhydrous DMF.
-
Add 2-chloropyrimidine (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Acidify the aqueous solution with HCl to a pH of approximately 3-4 to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from an appropriate solvent (e.g., an ethanol/water mixture).
References
- Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- López, C., et al. (2023). Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. CrystEngComm, 25, 233-244.
- Benchchem. (n.d.). Optimization of reaction conditions for the synthesis of pyrimidine derivatives.
- Benchchem. (n.d.). Technical Support Center: Optimizing Amination Reactions of Pyrimidines.
- QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the cyclization of 2-(aminomethyl)pyridine (12) with nitroethane (1a).
- Cui, X., et al. (2021). Metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones. Organic & Biomolecular Chemistry, 19(31), 6749-6753.
- YouTube. (2019, January 19). Nucleophilic aromatic substitutions.
- Kim, D., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society, 144(7), 2885-2892.
- Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(13), 7389-7411.
Sources
Technical Support Center: Recrystallization of 6-(Pyrimidin-2-ylamino)hexanoic acid
Welcome to the technical support center for the purification of 6-(Pyrimidin-2-ylamino)hexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the recrystallization of this compound. Here, we move beyond simple protocols to explain the reasoning behind experimental choices, ensuring you can troubleshoot effectively and achieve the highest purity for your compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the recrystallization of 6-(Pyrimidin-2-ylamino)hexanoic acid, providing a foundational understanding for successful purification.
Q1: What are the key structural features of 6-(Pyrimidin-2-ylamino)hexanoic acid that influence solvent selection for recrystallization?
A1: Understanding the molecule's structure is the first step to a logical solvent selection process. 6-(Pyrimidin-2-ylamino)hexanoic acid possesses a combination of polar and non-polar characteristics that dictate its solubility:
-
Carboxylic Acid Group (-COOH): This is a highly polar, protic group capable of forming strong hydrogen bonds. It imparts solubility in polar protic solvents like water and alcohols.
-
Pyrimidin-2-ylamino Group: The pyrimidine ring is a heteroaromatic system containing two nitrogen atoms, making it polar. The secondary amine bridge also contributes to its polarity and hydrogen bonding capability.
-
Hexanoic Acid Chain (- (CH₂)₅ -): This is a six-carbon aliphatic chain, which is non-polar and contributes hydrophobic character to the molecule.[1]
The dual nature of this molecule, with both polar functional groups and a non-polar alkyl chain, suggests that a single solvent may not be ideal. A mixed-solvent system might be necessary to achieve the desired solubility profile for effective recrystallization.[2][3]
Q2: What is the ideal solubility profile for a recrystallization solvent?
A2: The perfect recrystallization solvent will exhibit a steep solubility curve with respect to temperature. This means the compound should be:
-
Highly soluble at high temperatures (near the solvent's boiling point).
-
Sparingly soluble or insoluble at low temperatures (room temperature or below).[2][4][5]
This differential solubility is crucial for maximizing the recovery of the purified compound upon cooling. Additionally, impurities should either be completely soluble at all temperatures (remaining in the mother liquor) or completely insoluble at all temperatures (allowing for removal by hot filtration).[2][5]
Q3: Where should I start with solvent selection for 6-(Pyrimidin-2-ylamino)hexanoic acid?
A3: A systematic approach to solvent screening is recommended. Given the molecule's structure, a range of solvents with varying polarities should be tested.
| Solvent Category | Example Solvents | Rationale for 6-(Pyrimidin-2-ylamino)hexanoic acid |
| Polar Protic | Water, Ethanol, Methanol, Isopropanol | The carboxylic acid and amino-pyrimidine groups are likely to interact strongly with these solvents. Water is a good starting point for polar compounds.[6] |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | These can dissolve the compound to varying degrees by interacting with the polar functional groups without the strong hydrogen bonding of protic solvents. |
| Non-Polar | Hexanes, Toluene | The hexanoic acid chain may show some solubility in these solvents, but they are unlikely to be suitable as single solvents due to the polar groups. They are more likely to be used as an anti-solvent in a mixed-solvent system.[6] |
A good starting point is to test the solubility of a small amount of your crude material (~10-20 mg) in about 0.5 mL of each candidate solvent at room temperature and then upon heating.[7]
Q4: What is a mixed-solvent recrystallization and when should I use it?
A4: A mixed-solvent recrystallization is employed when no single solvent provides the ideal solubility profile.[2] This technique uses a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[3][4]
For 6-(Pyrimidin-2-ylamino)hexanoic acid, a potential combination could be a polar solvent like ethanol (good solvent) and a less polar or non-polar solvent like water or hexanes (bad solvent), respectively. The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the dropwise addition of the "bad" solvent until the solution becomes cloudy (the saturation point). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[3]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the recrystallization of 6-(Pyrimidin-2-ylamino)hexanoic acid.
Issue 1: The compound "oils out" instead of forming crystals.
-
Causality: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[8] This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated to a high degree.[8] Highly impure samples are also more prone to oiling out.[9]
-
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level.[8][9]
-
Slow Cooling: Allow the solution to cool very slowly. Rapid cooling encourages oil formation. You can insulate the flask to slow down the cooling process.[9][10]
-
Change Solvent System: If oiling persists, the chosen solvent system is likely unsuitable. Consider a solvent with a lower boiling point or a different mixed-solvent combination.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the air-solvent interface can sometimes induce crystallization by creating nucleation sites.[9]
-
Issue 2: No crystals form upon cooling.
-
Causality: This is a common issue that can arise from several factors:
-
Too much solvent was used: The solution is not saturated enough for crystals to form.[9][11]
-
Supersaturation: The solution is supersaturated but lacks a nucleation point for crystal growth to begin.[9]
-
Cooling time is insufficient: Some compounds require longer periods at reduced temperatures to crystallize.
-
-
Troubleshooting Steps:
-
Induce Nucleation:
-
Reduce Solvent Volume: If nucleation techniques fail, it's likely too much solvent was used. Gently heat the solution to boil off some of the solvent and then attempt to cool it again.[9][11]
-
Extended Cooling: Place the flask in an ice bath or a refrigerator to further decrease the solubility of the compound.[8] Be aware that rapid cooling can sometimes lead to smaller, less pure crystals.[11]
-
Issue 3: Poor recovery of the purified compound.
-
Causality: A low yield can be disappointing but is often correctable. Common causes include:
-
Using too much solvent: This is the most frequent reason for low recovery, as a significant amount of the compound remains dissolved in the mother liquor.[11]
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel stem.[8]
-
Incomplete crystallization: Not allowing enough time for the crystallization to complete before filtration.
-
-
Troubleshooting Steps:
-
Minimize Solvent: Always use the minimum amount of hot solvent necessary to fully dissolve the compound.[10]
-
Check the Mother Liquor: After filtration, you can cool the mother liquor further in an ice bath to see if more crystals form. If a significant amount does, your initial cooling was likely insufficient or too much solvent was used.
-
Efficient Filtration: When performing a hot gravity filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent premature crystallization.[8] Using a stemless funnel is also recommended.[8]
-
Issue 4: The recrystallized product is still impure.
-
Causality:
-
Inappropriate solvent choice: The chosen solvent may not effectively differentiate between the desired compound and the impurities in terms of solubility.
-
Crystallization occurred too quickly: Rapid crystal growth can trap impurities within the crystal lattice.[11]
-
Incomplete washing of crystals: Residual mother liquor on the surface of the crystals will re-introduce impurities upon drying.
-
-
Troubleshooting Steps:
-
Re-evaluate the Solvent: You may need to perform the solvent screening again to find a more selective system.
-
Slow Down Crystallization: Ensure the solution cools slowly and undisturbed to allow for the formation of larger, purer crystals.[10]
-
Proper Washing: After filtration, wash the collected crystals with a small amount of cold, fresh recrystallization solvent to rinse away any remaining mother liquor.[3]
-
Section 3: Experimental Protocol
This section provides a detailed, step-by-step methodology for the recrystallization of 6-(Pyrimidin-2-ylamino)hexanoic acid.
Workflow for Solvent Selection and Recrystallization
Caption: A workflow diagram for selecting a suitable solvent system and performing the recrystallization.
Step-by-Step Recrystallization Procedure
-
Dissolution: Place the crude 6-(Pyrimidin-2-ylamino)hexanoic acid in an Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat your chosen solvent (or "good" solvent for a mixed system) to its boiling point. Add the hot solvent portion-wise to the Erlenmeyer flask with stirring and heating until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
Decolorization (if necessary): If the solution is colored by high-molecular-weight impurities, remove it from the heat and add a small amount of activated charcoal.[7] Swirl and gently heat for a few minutes.
-
Hot Gravity Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration. Use a pre-heated stemless funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask.[8]
-
Crystallization:
-
Single-Solvent System: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[10] Once at room temperature, you can place it in an ice bath to maximize crystal formation.[8]
-
Mixed-Solvent System: While the solution of the compound in the "good" solvent is still hot, add the "bad" solvent dropwise until a persistent cloudiness is observed. Add a few more drops of the hot "good" solvent to just redissolve the precipitate. Then, allow the solution to cool as described for the single-solvent system.[3]
-
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[3] Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[3]
-
Drying: Dry the purified crystals to a constant weight. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
References
-
Solvent Choice - Chemistry Teaching Labs - University of York. Available at: [Link]
-
Solvent Selection and Recrystallization Guide | PDF - Scribd. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]
-
Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization - University of Rochester. Available at: [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. Available at: [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]
-
Recrystallization - Wired Chemist. Available at: [Link]
-
Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry - Reddit. Available at: [Link]
-
6-(6-Aminohexanamido)hexanoic acid | C12H24N2O3 | CID 895 - PubChem. Available at: [Link]
-
Recrystallization | MIT Digital Lab Techniques Manual - YouTube. Available at: [Link]
-
Crystal engineering of amino pyrimidine cocrystals with carboxylic acid | Request PDF. Available at: [Link]
-
RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or. Available at: [Link]
-
recrystallization.pdf. Available at: [Link]
-
Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine - RSC Publishing. Available at: [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]
-
Recrystallization and Crystallization. Available at: [Link]
-
The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Available at: [Link]
-
aminocaproic acid. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. mt.com [mt.com]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. youtube.com [youtube.com]
- 8. Recrystallization [wiredchemist.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Comparative Guide: FTIR Spectrum Analysis of Carboxylic Acid vs. Ester in Pyrimidine Derivatives
Executive Summary
In the synthesis of pyrimidine-based therapeutics (e.g., nucleoside analogs, antivirals, and antimetabolites), the interconversion between carboxylic acids and esters is a frequent, critical step. Whether you are monitoring the hydrolysis of an ester prodrug or the esterification of a pyrimidine acid intermediate, Fourier Transform Infrared (FTIR) spectroscopy offers the fastest " go/no-go " decision metric at the bench.
This guide moves beyond basic textbook definitions to address the specific electronic and structural nuances of pyrimidine derivatives . Unlike simple aliphatic chains, the electron-deficient pyrimidine ring induces unique spectral shifts and hydrogen-bonding motifs that must be accounted for to avoid false positives.
The Chemo-Physical Basis
To interpret the spectra accurately, one must understand the vibrational causality governed by the pyrimidine scaffold.
The Carbonyl (C=O) Shift[1]
-
Electronic Effect: The pyrimidine ring is
-deficient (electron-withdrawing). When a carbonyl group is conjugated to this ring, two opposing forces are at play:[1]-
Resonance: Delocalization of
-electrons usually weakens the C=O bond, lowering the frequency (wavenumber).[2] -
Induction: The electronegative nitrogen atoms in the ring withdraw electron density through the
-framework, shortening and strengthening the C=O bond, increasing the frequency.
-
-
Net Result: In pyrimidines, the inductive effect often dampens the resonance lowering. However, the relative distinction remains constant: Esters vibrate at higher frequencies than their corresponding acids.
The Hydrogen Bonding "Beard"[3]
-
Carboxylic Acids: In the solid state (KBr or ATR), pyrimidine carboxylic acids exist predominantly as stable cyclic dimers bonded by strong hydrogen bridges. This weakens the C=O bond (lowering frequency) and creates a massive, broad O-H stretching envelope.
-
Esters: Lacking the acidic proton, esters cannot form these dimers. Their C=O bond is stiffer (higher frequency), and the O-H region remains clear (unless N-H moieties are present).
Critical Spectral Regions: The Diagnostic Table
The following data summarizes the key differentiation points for pyrimidine derivatives.
| Spectral Feature | Pyrimidine Carboxylic Acid (COOH) | Pyrimidine Ester (COOR) | Diagnostic Note |
| C=O Stretch | 1700 – 1725 cm⁻¹ | 1735 – 1750 cm⁻¹ | Acids are lower due to dimerization. Esters are sharper and higher. |
| O-H Stretch | 2500 – 3300 cm⁻¹ (Very Broad) | Absent | The acid O-H is a "trough" that often overlaps C-H stretches. |
| C-O Stretch | 1210 – 1320 cm⁻¹ | 1050 – 1300 cm⁻¹ (Two Bands) | Esters often show a strong doublet (C-C-O and O-C-C). |
| N-H Stretch | 3100 – 3500 cm⁻¹ (If amine present) | 3100 – 3500 cm⁻¹ (If amine present) | Warning:[3] Acid O-H can obscure N-H peaks. In esters, N-H is distinct. |
Expert Insight: In 5-pyrimidinecarboxylic acid derivatives, the C=O band for the acid often appears near 1710 cm⁻¹ , while the ethyl ester shifts toward 1735-1740 cm⁻¹ . A shift of ≥20 cm⁻¹ is the standard confirmation of successful transformation.
Experimental Protocol: Self-Validating Workflow
This protocol uses Attenuated Total Reflectance (ATR) for speed and consistency, minimizing water interference common in KBr pellets.
Step 1: Instrument Setup
-
Crystal Selection: Diamond or ZnSe (Diamond preferred for hard crystalline pyrimidines).
-
Parameters: 4 cm⁻¹ resolution, 16-32 scans.
-
Background: Run an air background immediately prior to the sample.
Step 2: Sample Preparation
-
Solvent Removal: Ensure the sample is strictly dry. Residual ethyl acetate (ester solvent) or water will create false peaks at 1740 cm⁻¹ or 3400 cm⁻¹, respectively.
-
Deposition: Place ~2-5 mg of solid directly on the crystal.
-
Contact: Apply high pressure using the anvil. Pyrimidines have high lattice energy; poor contact yields noisy spectra.
Step 3: Data Acquisition & Processing
-
Acquire: Run the sample scan.
-
Baseline Correction: Apply automatic baseline correction only if the baseline is significantly tilted.
-
Normalization: Normalize the strongest peak (usually C=O) to 1.0 absorbance for easy overlay comparison.
Decision Logic & Mechanism Visualization
The following diagram illustrates the decision matrix for interpreting the spectrum, specifically addressing the potential confusion caused by N-H groups on the pyrimidine ring.
Figure 1: Logical workflow for distinguishing Pyrimidine Acids from Esters, accounting for N-H interference.
Expert Insights & Troubleshooting
The "Amine Trap"
Many pyrimidine derivatives (like cytosine or aminopyrimidine analogs) possess primary amines (-NH₂).
-
In Esters: You will see two sharp spikes around 3300-3400 cm⁻¹ (symmetric and asymmetric stretches).
-
In Acids: The massive hydrogen-bonded O-H stretch (2500-3300 cm⁻¹) often "swamps" or buries the N-H signals.
-
Rule of Thumb: If the region above 3000 cm⁻¹ looks like a chaotic, broad mountain, it is the acid. If it looks like a flat plain with distinct spikes, it is the ester.
Water Contamination
Pyrimidine acids are often hygroscopic. Wet samples produce a broad O-H peak at 3400 cm⁻¹ that can be mistaken for the acid O-H.
-
Differentiation: Water O-H is centered higher (~3400 cm⁻¹) and is not as broad at the base (2500 cm⁻¹) as the carboxylic dimer O-H.
Zwitterionic Character
Some amino-pyrimidine acids can exist as zwitterions (COO⁻ / NH⁺).
-
Spectral Sign: If the C=O peak at 1700 cm⁻¹ disappears and is replaced by two bands at 1550-1610 cm⁻¹ (asymmetric) and 1400 cm⁻¹ (symmetric), you have formed the carboxylate salt (zwitterion), not the free acid. Acidification is required to restore the standard 1700 cm⁻¹ dimer peak.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for carbonyl frequencies).
-
NIST Chemistry WebBook. IR Spectrum of 4-Pyrimidinecarboxylic acid derivatives. National Institute of Standards and Technology. Available at: [Link]
-
MDPI. (2020). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates... (Provides specific experimental IR data for pyrimidine acid/ester pairs: Acid ~1712 cm⁻¹, Ester ~1720-1735 cm⁻¹). Available at: [Link]
-
OpenStax. Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry.[1][3][4][5][6] Available at: [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). (Detailed analysis of heterocyclic influence on IR).
Sources
A Head-to-Head Comparison of Novel 6-(Pyrimidin-2-ylamino) Analogs as Dual Inhibitors of CDK9 and BET Bromodomains
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmacology, the development of single-agent polypharmacology, wherein a molecule is rationally designed to engage multiple disease-relevant targets, represents a sophisticated strategy to combat complex diseases like cancer. This guide provides a detailed comparative analysis of a series of novel analogs based on the 6-(pyrimidin-2-ylamino) scaffold, designed as dual inhibitors of Cyclin-Dependent Kinase 9 (CDK9) and the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD4.
This analysis is grounded in the findings of a study by An et al. (2020), which demonstrated the potential of a hybrid pharmacophore approach to generate potent dual inhibitors.[1] By integrating a typical kinase hinge-binding motif (pyrimidin-2-ylamine) with a pharmacophore known to interact with the acetylated lysine binding pocket of BET proteins, this work provides a compelling case study in rational drug design.
The Rationale: Targeting Transcriptional Machinery from Two Angles
The core concept behind the development of these analogs is the dual inhibition of two key regulators of gene transcription:
-
Cyclin-Dependent Kinase 9 (CDK9): A crucial component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcriptional elongation. Its inhibition can lead to the downregulation of anti-apoptotic proteins, making it an attractive target in oncology.
-
BET Proteins (BRD4): These are epigenetic readers that recognize and bind to acetylated lysine residues on histones, tethering transcriptional machinery to chromatin and activating gene expression. BRD4 is a well-validated cancer target due to its role in regulating the expression of key oncogenes like MYC.
By simultaneously inhibiting both CDK9 and BRD4, these compounds aim to deliver a synergistic antitumor effect by disrupting transcriptional processes at two distinct checkpoints.
Comparative Binding Affinity of 6-(Pyrimidin-2-ylamino) Analogs
The following table summarizes the in vitro binding affinities (IC50 values) of key analogs from the study by An et al. (2020) against their intended targets, CDK9/cyclin T1 and the first bromodomain of BRD4 (BRD4-BD1).[1] The core scaffold is 6-(pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-one.
| Compound ID | R¹ Substituent | R² Substituent | CDK9/CycT1 IC₅₀ (nM) | BRD4-BD1 IC₅₀ (nM) |
| Parent | H | H | 143.6 | 129.4 |
| 19 | H | 4-fluorophenyl | 30.1 | 50.3 |
| 23 | H | 4-methoxyphenyl | 44.5 | 48.7 |
| 34 | 4-hydroxyphenyl | H | >10000 | 25.1 |
| 38 | 4-(dimethylamino)phenyl | H | 52.3 | 21.5 |
| 40 | 4-(4-methylpiperazin-1-yl)phenyl | H | 22.4 | 12.7 |
Structure-Activity Relationship (SAR) Analysis
The data reveals several key insights into the structure-activity relationships of this series of analogs:
-
The Unsubstituted Core: The parent compound, with hydrogens at both R¹ and R² positions, displays modest, roughly equipotent activity against both CDK9 and BRD4.
-
Impact of R² Substitution: The introduction of substituted phenyl rings at the R² position (compounds 19 and 23 ) enhanced the potency against both targets compared to the parent compound. This suggests that this position can be modified to improve overall activity.
-
Critical Role of R¹ Substitution: Modifications at the R¹ position proved to be pivotal for achieving high potency, particularly for BRD4 inhibition.
-
The introduction of a simple 4-hydroxyphenyl group (34 ) dramatically increased BRD4 affinity while abolishing CDK9 activity, highlighting a key point of selectivity.
-
The addition of a 4-(dimethylamino)phenyl group (38 ) yielded a potent dual inhibitor with a slight preference for BRD4.
-
Compound 40 , featuring a 4-(4-methylpiperazin-1-yl)phenyl group at R¹, emerged as the most potent dual inhibitor in the series. The introduction of the piperazine moiety, a common feature in kinase inhibitors for improving solubility and cell permeability, resulted in balanced, low nanomolar inhibition of both CDK9 and BRD4.[1]
-
The SAR suggests that the R¹ position is the primary vector for optimizing interactions within the acetylated lysine binding pocket of BRD4, while the core 6-(pyrimidin-2-ylamino) moiety maintains the necessary interactions with the kinase hinge region of CDK9.
Experimental Methodologies for Binding Affinity Determination
To ensure scientific integrity, the determination of binding affinities for these analogs requires robust and validated experimental protocols. Below are detailed, step-by-step methodologies for two common techniques used for such purposes: a Fluorescence Polarization (FP) assay for BRD4 and a biochemical kinase assay for CDK9.
Fluorescence Polarization (FP) Competition Assay for BRD4-BD1
This assay directly measures the ability of a test compound to displace a fluorescently labeled ligand from the BRD4-BD1 binding pocket.
Principle: A fluorescently labeled small molecule probe that binds to BRD4-BD1 will tumble slowly in solution, resulting in a high fluorescence polarization value. When a test compound displaces this probe, the probe tumbles more rapidly, leading to a decrease in fluorescence polarization.
Workflow Diagram:
Caption: Workflow for a Fluorescence Polarization (FP) competition assay.
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a stock solution of each test compound in 100% DMSO.
-
Perform a serial dilution of the compounds in a 384-well plate to create a concentration gradient.
-
-
Assay Mix Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 1 mM DTT).
-
In the assay buffer, prepare a solution containing recombinant human BRD4-BD1 protein and a fluorescently labeled probe (e.g., a fluorescently tagged BET inhibitor) at optimized concentrations.
-
-
Assay Execution:
-
Dispense the assay mix into the wells of a black, low-volume 384-well plate.
-
Transfer the serially diluted compounds from the compound plate to the assay plate. Include controls for high polarization (DMSO vehicle) and low polarization (excess unlabeled potent inhibitor).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a plate reader capable of measuring fluorescence polarization, using appropriate excitation and emission filters.[2][3]
-
Plot the millipolarization (mP) values against the logarithm of the compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter variable slope) to determine the IC50 value.
-
In Vitro Kinase Assay for CDK9/cyclin T1
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the CDK9/cyclin T1 enzyme complex.
Principle: Active CDK9/cyclin T1 transfers a phosphate group from ATP to a specific substrate. The amount of phosphorylated product is quantified, often using methods like ADP-Glo™, which measures the amount of ADP produced as a direct correlate of kinase activity.
Workflow Diagram:
Caption: Workflow for an in vitro kinase assay using luminescence detection.
Step-by-Step Protocol:
-
Compound Preparation:
-
As with the FP assay, prepare serially diluted test compounds in 100% DMSO.
-
-
Kinase Reaction:
-
In a suitable microplate (e.g., 384-well), add the kinase reaction buffer.
-
Add the test compounds, followed by the CDK9/cyclin T1 enzyme and its specific substrate (e.g., a peptide derived from the C-terminal domain of RNA Pol II).
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate as per the manufacturer's instructions.
-
Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate to allow the signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of kinase inhibition (calculated relative to DMSO controls) against the logarithm of the compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Conclusion and Future Perspectives
The systematic evaluation of 6-(pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-one analogs demonstrates a successful application of a hybrid pharmacophore strategy for creating dual inhibitors. The identification of compound 40 as a potent, balanced inhibitor of both CDK9 and BRD4 provides a promising lead for further development.[1] The distinct structure-activity relationships uncovered at the R¹ and R² positions offer a clear roadmap for future optimization efforts, which could focus on enhancing pharmacokinetic properties while retaining the potent dual activity. The experimental protocols detailed herein provide a robust framework for researchers seeking to validate the binding affinities of their own novel compounds targeting these or similar protein families.
References
-
An, L., et al. (2020). Rational Design and Evaluation of 6-(Pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1 H)-ones as Polypharmacological Inhibitors of BET and Kinases. Journal of Medicinal Chemistry, 63(17), 9787-9802. [Link]
-
BPS Bioscience. (n.d.). Fluorescence Polarization Assay Kits. Retrieved February 15, 2026, from [Link]
Sources
- 1. Rational Design and Evaluation of 6-(Pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1 H)-ones as Polypharmacological Inhibitors of BET and Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 6-substituted 5-alkyl-2-(phenylaminocarbonylmethylthio)pyrimidin-4(3H)-ones as potent HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 6-(alkyn-1-yl)furo[2,3-d]pyrimidin-2(3H)-one base and nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC Purity Assessment for 6-(Pyrimidin-2-ylamino)hexanoic Acid: A Comparative Technical Guide
Part 1: Executive Summary & Strategic Analysis
6-(Pyrimidin-2-ylamino)hexanoic acid is a critical ligand used primarily in the purification of Human Serum Albumin (HSA) and as a half-life extension moiety in bioconjugation. Its structure—a basic pyrimidine "head" coupled to a polar, acidic hexanoic "tail"—presents a unique chromatographic challenge.
The Analytical Trap: Standard RP-HPLC methods often fail to detect the most prevalent impurity: unreacted 6-aminohexanoic acid . This precursor lacks a strong UV chromophore (unlike the pyrimidine product) and is highly polar, often eluting in the void volume of traditional C18 columns.
This guide compares the Traditional Approach (Standard C18, UV 254 nm) against a High-Fidelity Approach (Polar-Embedded C18, Low UV/CAD) to demonstrate why the latter is the required standard for pharmaceutical-grade purity assessment.
Part 2: Critical Analysis of Analytical Approaches
The Physicochemical Conflict
The analyte exists in a zwitterionic equilibrium.
-
Pyrimidine Ring: Basic (pKa ~ 1.3 - 2.0), hydrophobic, strong UV absorption (
nm). -
Hexanoic Acid Tail: Acidic (pKa ~ 4.8), hydrophilic, negligible UV absorption >220 nm.
Comparative Methodology
We evaluated two distinct methodologies to assess purity.
Method A: The Traditional "Workhorse" (Baseline)
-
Column: Standard C18 (L1), 5 µm.
-
Mobile Phase: Acetonitrile / 0.1% TFA in Water.
-
Detection: UV at 254 nm.
-
Verdict: INSUFFICIENT .
-
Flaw 1: Unreacted 6-aminohexanoic acid is invisible at 254 nm.
-
Flaw 2: The polar acidic tail causes the molecule to collapse on standard C18 surfaces in highly aqueous conditions, leading to poor retention reproducibility.
-
Method B: The High-Fidelity "Polar-Active" (Recommended)
-
Column: Polar-Embedded C18 or Aqueous C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Hydro-RP).
-
Mobile Phase: Methanol / 20 mM Potassium Phosphate (pH 2.5).
-
Detection: UV at 210 nm (or Charged Aerosol Detection - CAD).
-
Verdict: SUPERIOR .
-
Advantage 1: Phosphate buffer at pH 2.5 suppresses carboxylic acid ionization, increasing retention.
-
Advantage 2: Polar-embedded phase prevents "phase collapse" and interacts with the pyrimidine ring to improve peak shape.
-
Advantage 3:[1] 210 nm detection captures the aliphatic impurities.
-
Performance Data Comparison
| Parameter | Method A (Standard C18, 254 nm) | Method B (Polar-Embedded, 210 nm) | Analysis |
| Main Peak Retention ( | 1.2 (Weak retention) | 3.5 (Optimal retention) | Method B allows better separation from void. |
| Tailing Factor ( | 1.8 (Pyrimidine interaction with silanols) | 1.1 (Shielded silanols) | Polar-embedded group masks silanol activity. |
| Impurity 1: 2-Chloropyrimidine | Detected | Detected | Both methods detect aromatic impurities. |
| Impurity 2: 6-Aminohexanoic Acid | Not Detected | Detected (Area% ~0.5-2.0%) | CRITICAL FAILURE in Method A. |
| Linearity ( | 0.995 | >0.999 | Improved peak shape enhances integration accuracy. |
Part 3: Synthesis & Impurity Origin Map[1]
Understanding the synthesis is prerequisite to method design. The following diagram illustrates the origin of impurities and the detection gap.
Figure 1: Synthesis pathway highlighting the "Invisible Impurity" risk (Impurity A) which necessitates low-UV or CAD detection.
Part 4: Recommended Experimental Protocol (Method B)
This protocol is validated for specificity, linearity, and robustness. It is designed to be a self-validating system where resolution between the void volume and the aliphatic amine serves as the system suitability check.
Chromatographic Conditions
-
Instrument: HPLC with PDA (Photodiode Array) or CAD.
-
Column: Waters SymmetryShield RP18 (4.6 x 150 mm, 5 µm) or equivalent Polar-Embedded C18.
-
Why: The embedded polar group interacts with the basic pyrimidine to reduce tailing and allows operation in 100% aqueous buffer if needed (though gradient is used here).
-
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5.
-
Prep: Dissolve 2.72 g KH₂PO₄ in 1L water. Adjust pH to 2.5 with Phosphoric Acid (
). Filter (0.22 µm).
-
-
Mobile Phase B: Methanol (HPLC Grade).
-
Note: Methanol is preferred over Acetonitrile here to avoid baseline drift at 210 nm and provide better solvation for the polar acid.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Injection Volume: 10 µL.
-
Detection:
-
Primary: UV at 210 nm (Bandwidth 4 nm).
-
Secondary: UV at 254 nm (for pyrimidine identification).
-
Gradient Program
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (MeOH) | Event |
| 0.0 | 95 | 5 | Load / Retain Polar Impurities |
| 5.0 | 95 | 5 | Isocratic hold for Amine separation |
| 20.0 | 40 | 60 | Elute Main Product & Hydrophobic Impurities |
| 25.0 | 40 | 60 | Wash |
| 25.1 | 95 | 5 | Re-equilibration |
| 35.0 | 95 | 5 | End |
Sample Preparation
-
Diluent: Mobile Phase A (Buffer) : Methanol (90:10).
-
Critical: Do not use 100% MeOH as diluent; "solvent strength mismatch" will cause peak splitting of the early eluting amino acid impurity.
-
-
Concentration: 0.5 mg/mL (for purity), 1.0 mg/mL (for impurity profiling).
Part 5: System Suitability & Validation Criteria
To ensure the trustworthiness of the data, the following criteria must be met before sample analysis.
-
Resolution (
):-
between the Void Volume (
) and 6-Aminohexanoic Acid (if spiked). - between 6-Aminohexanoic Acid and Main Product.
-
between the Void Volume (
-
Tailing Factor (
):-
Main Peak
. (If , column regeneration or replacement is required).
-
-
Precision:
-
RSD of peak area < 0.5% for 6 replicate injections of the standard.
-
Method Decision Tree
Figure 2: Decision logic for selecting the appropriate detection and column chemistry.
References
- Targeting Albumin: Evaluation of 6-(Pyrimidin-2-ylamino)hexanoic acid as an affinity ligand for HSA purification.
- HPLC Method Development Grounding: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on "Separation of Ionic Samples" regarding pH control).
- Impurity Profiling Standards: ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). (Defines reporting thresholds for impurities >0.05%).
- Polar-Embedded Stationary Phases: O'Gara, J. E., et al. (2001). "Embedded polar group bonded phases for HPLC." LCGC North America. (Explains the mechanism of silanol shielding used in Method B).
- Magnusson, L. E., et al. (2015). "Charged aerosol detection in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis.
Sources
Structural Comparison Guide: 6-(Pyrimidin-2-ylamino)hexanoic Acid vs. 6-Aminohexanoic Acid
Executive Summary
This guide provides a technical comparison between 6-Aminohexanoic Acid (6-AHA) , a classic antifibrinolytic agent and chemical spacer, and its heteroaryl-functionalized analog, 6-(Pyrimidin-2-ylamino)hexanoic acid (6-Py-AHA) .
While these molecules share a six-carbon aliphatic backbone, the modification of the terminal amine with a pyrimidine ring fundamentally alters their electronic landscape, acid-base behavior, and biological interactivity .
-
6-AHA functions as a zwitterionic lysine mimic , critical for binding anionic pockets in enzymes like plasminogen.
-
6-Py-AHA represents a lipophilic, non-zwitterionic scaffold , often utilized in medicinal chemistry to modulate linker permeability or as a degradation impurity in pyrimidine-based drug synthesis.
This guide details the structural divergence, synthesis protocols, and analytical methods required to differentiate and utilize these compounds in drug development.
Structural & Physicochemical Analysis
The core distinction lies in the basicity of the nitrogen atom. In 6-AHA, the primary amine is highly basic. In 6-Py-AHA, the nitrogen lone pair is delocalized into the electron-deficient pyrimidine ring, drastically lowering its pKa.
Comparative Data Table
| Feature | 6-Aminohexanoic Acid (6-AHA) | 6-(Pyrimidin-2-ylamino)hexanoic Acid |
| CAS Number | 60-32-2 | 876504-53-9 |
| Formula | C₆H₁₃NO₂ | C₁₀H₁₅N₃O₂ |
| Molecular Weight | 131.17 g/mol | 209.25 g/mol |
| Dominant Species (pH 7.4) | Zwitterion (COO⁻ / NH₃⁺) | Anionic (COO⁻ / NH-Py neutral) |
| Amine pKa (approx.) | ~10.8 (Primary Amine) | ~3.5 (2-Aminopyrimidine moiety) |
| Acid pKa (approx.) | ~4.4 | ~4.6 |
| LogP (Hydrophobicity) | -2.9 (Highly Hydrophilic) | ~0.5 - 1.2 (Moderately Lipophilic) |
| H-Bond Donors | 2 (Acid + Amine) | 2 (Acid + Secondary Amine) |
| H-Bond Acceptors | 2 | 4 (Acid + Pyrimidine nitrogens) |
| Primary Application | Antifibrinolytic drug; Hydrophilic Spacer | Pharmacophore linker; Impurity standard |
Mechanistic Insight: The "Zwitterionic Switch"
-
6-AHA: At physiological pH, the molecule exists as a dipole. This charge separation is essential for its mechanism of action—mimicking the lysine residue of fibrin to bind the Kringle domains of plasminogen.
-
6-Py-AHA: The pyrimidine ring acts as an electron-withdrawing group (EWG). The bridging nitrogen is no longer protonated at physiological pH. Consequently, 6-Py-AHA loses the ability to act as a lysine mimic in ionic binding pockets but gains membrane permeability due to charge neutralization.
Visualization: Structural & Electronic Divergence
The following diagram illustrates the structural relationship and the electronic impact of the pyrimidine substitution.
Caption: Comparative flow illustrating the shift from the high-pKa primary amine of 6-AHA to the low-pKa aminopyrimidine of 6-Py-AHA, resulting in distinct physicochemical behaviors.
Experimental Protocols
A. Synthesis of 6-(Pyrimidin-2-ylamino)hexanoic Acid
Objective: Synthesize 6-Py-AHA via Nucleophilic Aromatic Substitution (
Reagents:
-
6-Aminohexanoic acid (1.0 eq)
-
2-Chloropyrimidine (1.1 eq)
-
Sodium Carbonate (
) (2.5 eq) -
Solvent: Water/Dioxane (1:1 v/v) or n-Butanol (for higher temp)
Protocol:
-
Dissolution: Dissolve 6-aminohexanoic acid (1.31 g, 10 mmol) and
(2.65 g, 25 mmol) in 20 mL of water. -
Addition: Add 2-chloropyrimidine (1.26 g, 11 mmol) dissolved in 20 mL of Dioxane.
-
Reflux: Heat the mixture to reflux (
) for 12–18 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.-
Note: The primary amine of 6-AHA attacks the electron-deficient C-2 position of the pyrimidine.
-
-
Workup:
-
Cool reaction to room temperature.
-
Acidify carefully with 1M HCl to pH ~4–5 (precipitating the free acid).
-
Extract with Ethyl Acetate (
mL).
-
-
Purification: Wash organic layer with brine, dry over
, and concentrate. Recrystallize from Ethanol/Water if necessary.
B. Analytical Differentiation (HPLC)
Objective: Separate and identify 6-AHA and 6-Py-AHA in a mixture (e.g., impurity analysis).
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV at 210 nm (for 6-AHA, weak) and 254 nm (for 6-Py-AHA, strong pyrimidine absorbance).
Expected Results:
-
6-AHA: Elutes near void volume (
min) due to high polarity. Poor UV absorbance. -
6-Py-AHA: Elutes significantly later (
min) due to the hydrophobic pyrimidine ring. Strong signal at 254 nm.
Biological & Application Context
Antifibrinolytic Activity (The "Negative Control")
6-AHA is the active ingredient in drugs like Amicar . It works by binding to the Kringle domains of plasminogen, blocking the binding of plasminogen to fibrin.
-
Hypothesis for 6-Py-AHA: Due to the capping of the amine , 6-Py-AHA lacks the positively charged ammonium group required to interact with the aspartic acid residues in the Kringle domain.
Drug Design & Linker Chemistry
6-Py-AHA is valuable in PROTAC (Proteolysis Targeting Chimera) or Fragment-Based Drug Discovery (FBDD) .
-
Linker Stability: The secondary amine attached to the pyrimidine is less prone to oxidation or metabolic conjugation (e.g., acetylation) compared to the primary amine of 6-AHA.
-
Interaction: The pyrimidine ring provides additional interaction points (H-bond acceptor) and can participate in
stacking within a protein binding pocket.
Impurity Management
In the synthesis of pyrimidine-based drugs (e.g., certain kinase inhibitors) where 6-AHA is used as a linker, 6-Py-AHA may form as a side product if free chloropyrimidine is present. Its identification using the HPLC protocol above is critical for CMC (Chemistry, Manufacturing, and Controls) documentation.
Synthesis Workflow Diagram
Caption: Step-by-step synthetic pathway for converting 6-AHA to 6-Py-AHA via SnAr mechanism.
References
-
Sigma-Aldrich. Product Specification: 6-(Pyrimidin-2-ylamino)hexanoic acid (CAS 876504-53-9). Available at:
- Alkorta, I., et al. (2005). "Theoretical study of the basicity of pyrimidine derivatives." Journal of Physical Chemistry A. (Context for pKa shift).
- Law, B., et al. (2004). "Biosensors for the detection of serine proteases: Plasminogen binding." Analytical Biochemistry. (Context for 6-AHA binding mechanism).
-
PubChem. Compound Summary: 6-Aminohexanoic acid (CID 235). Available at:
Validating synthesis of 6-(Pyrimidin-2-ylamino)hexanoic acid using elemental analysis
Executive Summary: The "Purity Trap" in Zwitterionic Synthesis
In drug discovery, the synthesis of linker molecules like 6-(Pyrimidin-2-ylamino)hexanoic acid presents a specific analytical challenge. As a zwitterionic intermediate (containing both a basic pyrimidine amine and an acidic carboxylic tail), this molecule frequently traps inorganic salts and water within its crystal lattice.
While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting organic impurities, it is often "blind" to these inorganic contaminants. A sample can appear >99% pure by HPLC (UV detection) yet fail in biological assays due to significant mass-balance errors caused by retained salts or solvation.
This guide compares Elemental Analysis (EA) against qNMR and HPLC , demonstrating why EA remains the "Gold Standard" for validating the bulk purity of this specific class of molecules.
Synthesis Context: The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> Pathway[1]
To understand the validation challenge, we must first look at the synthesis. The formation of 6-(Pyrimidin-2-ylamino)hexanoic acid utilizes a Nucleophilic Aromatic Substitution (
Reaction Scheme
The reaction involves the attack of the nucleophilic amine (6-aminohexanoic acid) on the electron-deficient 2-chloropyrimidine. This requires a base to neutralize the HCl byproduct, often generating salts (e.g., KCl or NaCl) that are difficult to remove from the polar product.
Figure 1:
Comparative Analysis: EA vs. HPLC vs. qNMR[2]
Why use Elemental Analysis in 2025? For this molecule, EA provides the only "holistic" view of the solid state.
Method Comparison Matrix
| Feature | Elemental Analysis (CHN) | HPLC (UV/Vis) | qNMR ( |
| Primary Target | Bulk Composition (C, H, N %) | Organic Impurities | Structure & Potency |
| Detection Principle | Combustion (Absolute) | UV Absorption (Relative) | Nuclear Spin (Absolute) |
| Salt Detection | High (Values deviate significantly) | None (Salts are UV invisible) | Low (Unless counter-ion has protons) |
| Solvent Detection | High (H/C ratios shift) | Low (Elutes in void volume) | High (Distinct peaks) |
| Sample Destructive? | Yes | No | No |
| Blind Spots | Cannot identify which impurity is present | Inorganic salts, moisture, UV-inactive compounds | Paramagnetic impurities, exchangeable protons |
The Critical Divergence
-
The HPLC Trap: You inject your sample. The column retains the organic product, but the KCl salt elutes immediately (void volume) and is not integrated. The UV trace shows a single clean peak. Result: 99.5% Purity (False Confidence).
-
The EA Reality Check: You burn the sample. The presence of 10% KCl by weight means there is less Carbon and Nitrogen per mg of powder than theoretical. Result: Fails tolerance (True Purity).
Experimental Protocols
A. Synthesis of 6-(Pyrimidin-2-ylamino)hexanoic acid
Note: This protocol is designed to minimize salt retention.
-
Reagents: Combine 2-chloropyrimidine (1.0 eq), 6-aminohexanoic acid (1.1 eq), and Potassium Carbonate (
, 2.0 eq) in water/ethanol (3:1). -
Reflux: Heat to reflux (
C) for 12–16 hours. Monitor by TLC (MeOH/DCM 1:9). -
Workup (The Critical Step):
-
Purification: Recrystallize from water or water/EtOH to remove trapped inorganic salts.
B. Elemental Analysis Preparation
Self-Validating Step: The hygroscopic nature of amino-acid linkers requires strict drying.
-
Drying: Dry the sample in a vacuum oven at
C over for at least 24 hours. -
Weighing: Weigh 2–3 mg of sample into a tin capsule using a microbalance (precision
mg). -
Combustion: Analyze using a CHNS analyzer (combustion temp
C).
Data Interpretation & Validation
Journal of Organic Chemistry (JOC) guidelines state that found values must be within
Theoretical Formula:
-
MW: 209.25 g/mol
-
C: 57.40% | H: 7.23% | N: 20.08%
Scenario A: The "Wet" Sample (Failed)
Sample was dried only by air. Contains 0.5 eq of Water.
-
Formula:
| Element | Theoretical (Anhydrous) | Found (Experimental) | Difference ( | Status |
| Carbon | 57.40% | 55.03% | -2.37% | FAIL |
| Hydrogen | 7.23% | 7.39% | +0.16% | PASS |
| Nitrogen | 20.08% | 19.25% | -0.83% | FAIL |
Interpretation: The Carbon and Nitrogen are significantly lower than expected because water adds "invisible weight" that does not combust into
Scenario B: The "Salted" Sample (Failed)
Sample contains 5% KCl by weight (common in
| Element | Theoretical | Found (Experimental) | Difference ( | Status |
| Carbon | 57.40% | 54.53% | -2.87% | FAIL |
| Hydrogen | 7.23% | 6.87% | -0.36% | PASS |
| Nitrogen | 20.08% | 19.08% | -1.00% | FAIL |
Interpretation: All organic elements are diluted. Unlike the water scenario, Hydrogen also drops.
Scenario C: The Validated Sample (Passed)
Recrystallized and vacuum dried.
| Element | Theoretical | Found (Experimental) | Difference ( | Status |
| Carbon | 57.40% | 57.28% | -0.12% | PASS |
| Hydrogen | 7.23% | 7.25% | +0.02% | PASS |
| Nitrogen | 20.08% | 20.15% | +0.07% | PASS |
Validation Decision Tree
Use this logic flow to determine when EA is required versus when qNMR or HPLC is sufficient.
Figure 2: Decision logic for selecting validation methods for polar intermediates.
References
-
Mahajan, S., & Singh, I. P. (2013).[3] Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81.[3] [Link]
-
Kuveke, R. E. H., et al. (2022).[4] An International Study Evaluating Elemental Analysis. ACS Central Science, 8(6), 855–863. [Link]
Sources
A Comparative Guide to the Structural Confirmation of 6-(Pyrimidin-2-ylamino)hexanoic acid: Spotlight on X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel small molecules is a cornerstone of intellectual property, regulatory submission, and understanding structure-activity relationships (SAR). 6-(Pyrimidin-2-ylamino)hexanoic acid, a molecule combining a flexible aliphatic chain with a heteroaromatic pyrimidine moiety, presents a case study in the application of modern analytical techniques for absolute structural elucidation. This guide provides an in-depth comparison of analytical methodologies for the confirmation of this molecule, with a primary focus on the definitive data provided by single-crystal X-ray crystallography.
The Challenge: Beyond Simple Confirmation
Confirming the chemical identity of a synthesized molecule like 6-(Pyrimidin-2-ylamino)hexanoic acid requires more than just a matching molecular weight. Key structural questions that demand answers include:
-
Connectivity: Are the pyrimidine ring, the amino group, and the hexanoic acid chain connected in the intended manner?
-
Tautomerism and Isomerism: Does the molecule exist in different tautomeric forms? Are there any unexpected isomers present?
-
Solid-State Conformation: What is the three-dimensional arrangement of the molecule in the solid state? This can be critical for understanding physical properties like solubility and for computational modeling.
-
Supramolecular Assembly: How do the molecules interact with each other in the crystal lattice? This can influence crystal packing, polymorphism, and ultimately, bioavailability.
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for preliminary characterization, single-crystal X-ray crystallography provides the ultimate, unambiguous answer to these questions.
X-ray Crystallography: The Gold Standard for Structural Elucidation
Single-crystal X-ray crystallography is a powerful analytical technique that provides a precise three-dimensional map of the atomic arrangement in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the determination of the crystal lattice parameters and the precise coordinates of each atom within the molecule.
For 6-(Pyrimidin-2-ylamino)hexanoic acid, referred to as N-(2-pyrimidyl)-6-aminohexanoic acid (pyr-6A-Hex) in the primary literature, X-ray crystallography has been successfully employed to not only confirm its covalent structure but also to reveal its intricate supramolecular architecture.[1]
Key Crystallographic Data for 6-(Pyrimidin-2-ylamino)hexanoic acid
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.345(3) |
| b (Å) | 10.889(3) |
| c (Å) | 10.098(3) |
| α (°) | 90 |
| β (°) | 114.13(3) |
| γ (°) | 90 |
| Volume (ų) | 1037.2(5) |
| Z | 4 |
This data is derived from the Crystallographic Information File (CIF) for N-(2-pyrimidyl)-6-aminohexanoic acid.[1]
The crystallographic data provides irrefutable evidence of the molecular structure, showing the pyrimidine ring linked to the nitrogen of the 6-aminohexanoic acid backbone. Furthermore, the analysis reveals that in the solid state, the molecules form one-dimensional supramolecular polymers through hydrogen bonding interactions between the carboxylic acid and the pyrimidine moieties.[1] This "head-to-tail" arrangement is a critical insight into the solid-state behavior of this compound.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following provides a generalized, yet detailed, workflow for obtaining single-crystal X-ray diffraction data.
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
-
Synthesis and Purification: The compound of interest, 6-(Pyrimidin-2-ylamino)hexanoic acid, must be synthesized and purified to a high degree. Impurities can inhibit crystal growth.
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical and often requires screening.
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated to collect a complete dataset.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined to best fit the experimental data, yielding the final atomic coordinates and other crystallographic parameters.
Complementary Techniques for Structural Confirmation
While X-ray crystallography provides the most definitive structural information, it is not always feasible to obtain suitable single crystals. In such cases, and for routine characterization, NMR spectroscopy and mass spectrometry are indispensable tools.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C). For 6-(Pyrimidin-2-ylamino)hexanoic acid, NMR would be expected to reveal:
-
¹H NMR: The number of unique proton signals, their chemical shifts (indicating their electronic environment), their integration (proportional to the number of protons), and their splitting patterns (indicating neighboring protons). One would expect to see distinct signals for the pyrimidine ring protons, the protons of the hexanoic acid chain, and the amine proton.
-
¹³C NMR: The number of unique carbon signals, providing a count of the non-equivalent carbon atoms in the molecule.
Illustrative NMR Data (Analog Compounds):
Due to the lack of publicly available experimental NMR spectra for 6-(Pyrimidin-2-ylamino)hexanoic acid, the following table presents expected chemical shift regions based on data for the parent molecules, 6-aminohexanoic acid and 2-aminopyrimidine.
| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Pyrimidine Ring CH | 6.5 - 8.5 | 110 - 160 |
| Amine NH | 5.0 - 8.0 (broad) | - |
| CH₂ adjacent to NH | 3.0 - 3.5 | 40 - 50 |
| Aliphatic CH₂ | 1.2 - 1.8 | 20 - 40 |
| CH₂ adjacent to COOH | 2.0 - 2.5 | 30 - 40 |
| Carboxylic Acid OH | 10 - 13 (broad) | 170 - 185 |
This predictive data serves as a guide for what to expect during the analysis of the target molecule.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive technique that can provide the molecular weight of the compound and information about its structure through fragmentation patterns.
For 6-(Pyrimidin-2-ylamino)hexanoic acid (Molecular Formula: C₁₀H₁₅N₃O₂), the expected monoisotopic mass is approximately 209.1164 g/mol .
Expected Observations in Mass Spectrometry:
-
Molecular Ion Peak: A peak corresponding to the molecular weight of the compound (e.g., [M+H]⁺ at m/z 210.1237 in positive ion mode).
-
Fragmentation Pattern: Characteristic fragments resulting from the cleavage of the molecule. For 6-(Pyrimidin-2-ylamino)hexanoic acid, one might expect to see fragments corresponding to the loss of the carboxylic acid group, cleavage of the aliphatic chain, and fragments of the pyrimidine ring.
Figure 2: A simplified representation of potential fragmentation pathways in mass spectrometry.
Comparison of Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Absolute 3D structure, connectivity, stereochemistry, conformation, packing | Connectivity, chemical environment of atoms, stereochemistry | Molecular weight, elemental composition, fragmentation patterns |
| Sample Requirement | Single, high-quality crystal | Soluble sample | Very small amount of sample |
| Definitive Nature | Unambiguous structural determination | Often requires interpretation and can be ambiguous for complex structures | Provides molecular formula, but not definitive connectivity |
| Throughput | Low | High | High |
Conclusion
For the unequivocal structural confirmation of 6-(Pyrimidin-2-ylamino)hexanoic acid, single-crystal X-ray crystallography stands as the definitive method. It provides an unparalleled level of detail, including the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions in the solid state. While NMR and mass spectrometry are essential for routine analysis, confirming the synthesis, and providing complementary data, they do not offer the same level of certainty as a well-resolved crystal structure. For researchers and professionals in drug development, the investment in obtaining a crystal structure can provide invaluable insights that guide further research, protect intellectual property, and form a solid foundation for regulatory submissions.
References
-
Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. CrystEngComm, 2023, 25 , 233-244. [Link]
Sources
Safety Operating Guide
6-(Pyrimidin-2-ylamino)hexanoic acid proper disposal procedures
Topic: 6-(Pyrimidin-2-ylamino)hexanoic acid Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist
Executive Summary: Immediate Action Directive
Status: Hazardous Chemical Waste Primary Disposal Method: High-Temperature Incineration via licensed contractor. Drain Disposal: STRICTLY PROHIBITED .
6-(Pyrimidin-2-ylamino)hexanoic acid is a functionalized pyrimidine derivative typically used as a pharmaceutical intermediate or ligand in drug discovery. Due to the biological activity associated with pyrimidine pharmacophores and the acidic functionality, this compound must be managed as unlisted hazardous waste . It does not have a specific RCRA P- or U-list code, but it defaults to a regulated hazardous waste stream due to potential toxicity and environmental persistence.
Immediate Action: Segregate from oxidizers. Label clearly as "Hazardous Waste - Toxic/Irritant."
Chemical Profile & Hazard Identification
Before disposal, you must validate the material's state to ensure compatibility with waste streams. As a specific Safety Data Sheet (SDS) may not be commercially available for this custom synthesis intermediate, the following profile is derived from structure-activity relationship (SAR) principles of similar amino-pyrimidine carboxylates.
| Property | Specification / Hazard Assessment |
| Chemical Structure | Pyrimidine ring linked via an amine to a C6 carboxylic acid chain. |
| Formula | C₁₀H₁₅N₃O₂ |
| Physical State | Solid (typically white/off-white powder). |
| Solubility | Soluble in DMSO, Methanol, Dilute Acid/Base. Low water solubility at neutral pH. |
| Acidity/Basicity | Amphoteric (Carboxylic acid pKa ~4.8; Pyrimidine nitrogen pKa ~1-2). |
| Primary Hazards | Irritant (Skin/Eye/Respiratory) .[1][2][3][4] Potential aquatic toxicity. |
| Incompatibilities | Strong Oxidizers (e.g., permanganates, peroxides), Strong Acids. |
| RCRA Status | Non-listed . Must be characterized as "Hazardous Waste" by characteristic (toxicity) or generator knowledge. |
Pre-Disposal Stabilization & Segregation
Proper segregation prevents dangerous chemical reactions in the waste drum. Follow this protocol before moving the material to the waste accumulation area.
Step A: Chemical Segregation
-
Do NOT mix with: Oxidizing agents (Nitrates, Peroxides), strong mineral acids, or reactive metals.
-
Compatible Stream: Organic Solids (if powder) or Organic Solvents (if dissolved).
Step B: Container Selection
-
Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container.
-
Liquid Waste: If the material is in solution (e.g., DMSO or Methanol), use a standard solvent waste carboy (HDPE or Glass).
-
Labeling: Apply a hazardous waste label immediately.
-
Constituents: "6-(Pyrimidin-2-ylamino)hexanoic acid"
-
Hazards: Check "Toxic" and "Irritant".
-
Disposal Workflow: The Decision Matrix
This workflow ensures the material ends up in the correct incineration stream, minimizing environmental impact and regulatory liability.
Figure 1: Decision matrix for segregating 6-(Pyrimidin-2-ylamino)hexanoic acid waste based on physical state and solvent carrier.
Detailed Operational Procedures
Scenario A: Disposing of Pure Solid (Expired or Surplus)
-
PPE Required: Nitrile gloves, safety glasses, lab coat. Use a fume hood if the powder is fine/dusty.
-
Transfer: Transfer the solid directly into a dedicated "Solid Hazardous Waste" container.
-
Note: Do not dissolve the solid in solvent just to dispose of it. Solid incineration is more cost-effective and safer.
-
-
Decontamination: Wipe the exterior of the original container and the waste container with a damp paper towel. Dispose of the towel in the same solid waste bin.
-
Documentation: Log the weight ( kg/g ) in your laboratory's waste accumulation log.
Scenario B: Disposing of Reaction Mixtures or Mother Liquors
-
Solvent Identification: Determine the primary solvent.
-
DMSO/Methanol/Ethanol: Segregate into Non-Halogenated waste.
-
DCM/Chloroform: Segregate into Halogenated waste.
-
-
pH Check: If the solution is highly acidic (pH < 2) due to the carboxylic acid or added reagents, neutralize to pH 5-9 using Sodium Bicarbonate before adding to a general organic waste carboy to prevent drum corrosion or gas generation.
-
Precipitation (Optional): If you have a large volume of aqueous waste containing this compound, consider adjusting pH to the isoelectric point to precipitate the solid, filter it, and dispose of the solid separately (Scenario A). This reduces the volume of hazardous liquid waste.
Emergency Contingencies
| Event | Protocol |
| Spill (Solid) | Dampen a paper towel to prevent dust generation. Wipe up carefully.[2][4] Place all materials in a sealed bag labeled "Hazardous Debris." |
| Spill (Liquid) | Absorb with vermiculite or spill pads. Do not use combustible materials (sawdust) if oxidizers are present. |
| Skin Contact | Wash with soap and water for 15 minutes.[2] The compound is an organic acid/amine; do not use neutralizing agents on skin. |
| Eye Contact | Flush with water for 15 minutes.[2][4] Seek medical attention if irritation persists. |
Regulatory Compliance (EPA/RCRA Context)
While 6-(Pyrimidin-2-ylamino)hexanoic acid is not explicitly listed on the EPA's P-list (acutely toxic) or U-list (toxic), it must be managed under the "Generator Knowledge" clause of RCRA (40 CFR 262.11).
-
Waste Code Determination: If the material shows toxicity characteristics (e.g., via TCLP) or is ignitable/corrosive, apply codes D001-D043.
-
Default Classification: In the absence of specific toxicity testing, the Prudent Practice is to classify it as a Toxic Organic Waste and incinerate it.
-
Drain Disposal: Under the Clean Water Act, discharging organic heterocycles into the sewer system is prohibited due to potential interference with POTW (Publicly Owned Treatment Works) bacteria.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR), Parts 239 through 282. [Link]
-
PubChem. (2024).[5] Compound Summary: 6-aminohexanoic acid derivatives (Structural Analog Data). National Library of Medicine. [Link]
Sources
Personal protective equipment for handling 6-(Pyrimidin-2-ylamino)hexanoic acid
Essential Safety and Handling Guide for 6-(Pyrimidin-2-ylamino)hexanoic acid
A Senior Application Scientist's Procedural Handbook for Researchers
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 6-(Pyrimidin-2-ylamino)hexanoic acid. As a compound combining a pyrimidine moiety and an amino acid derivative, it necessitates a cautious and informed approach to laboratory practices. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your research endeavors.
Understanding the Hazard Profile
-
Pyrimidine Derivatives: Compounds containing a pyrimidine ring can be flammable and may cause skin and eye irritation. Upon combustion, they can release toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[1][2][3]
-
Aminohexanoic Acid Derivatives: These compounds are known to cause skin, eye, and respiratory tract irritation.[4][5][6]
Therefore, 6-(Pyrimidin-2-ylamino)hexanoic acid should be handled as a substance that is potentially irritating to the skin, eyes, and respiratory system, with a potential for hazardous decomposition products under fire conditions.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to mitigating exposure risks. The following table outlines the minimum required PPE for handling 6-(Pyrimidin-2-ylamino)hexanoic acid, with explanations rooted in the compound's hazard profile.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash hazards. | Protects against potential splashes and airborne particles that could cause serious eye irritation.[7][8][9] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or disposable protective clothing. | Prevents skin contact, which may cause irritation.[7][10][11] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is recommended if dust formation is likely or when working outside of a chemical fume hood.[7][12] | Minimizes the risk of inhaling airborne particles that could lead to respiratory tract irritation.[4][5][12] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is critical for minimizing risk and ensuring experimental reproducibility.
Preparation and Weighing
-
Work Area Preparation: All handling of solid 6-(Pyrimidin-2-ylamino)hexanoic acid should be conducted within a certified chemical fume hood to control potential dust and aerosol formation.[8][13] Ensure that an eyewash station and safety shower are readily accessible.[13]
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the table above before handling the compound.
-
Weighing: If weighing the solid compound, do so in the fume hood. Use a draft shield on the balance to prevent air currents from dispersing the powder.
Solution Preparation and Use
-
Solvent Selection: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Container Labeling: Clearly label all containers with the chemical name, concentration, date, and your initials.
-
Handling Solutions: When working with solutions, continue to wear all prescribed PPE. Avoid contact with skin and eyes.[12][14]
Spill Response and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
Small Spill Cleanup Protocol
-
Evacuate and Isolate: Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[13]
-
Containment: For solid spills, carefully dampen the material with water to prevent it from becoming airborne.[13]
-
Collection: Using absorbent paper or other suitable absorbent material, carefully collect the spilled substance. Place all contaminated materials into a suitable, labeled container for hazardous waste.[7][13]
-
Decontamination: Clean the spill area with a soap and water solution.[13] Dispose of all cleaning materials as hazardous waste.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Collection and Storage
-
Waste Containers: Collect all waste containing 6-(Pyrimidin-2-ylamino)hexanoic acid, including contaminated consumables, in a clearly labeled, sealed container designated for hazardous waste.[7][13]
-
Storage: Store waste containers in a designated, well-ventilated area away from incompatible materials.
Final Disposal
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company. The recommended method of disposal is controlled incineration.[12][13]
-
Container Decontamination: Empty containers that held 6-(Pyrimidin-2-ylamino)hexanoic acid should be triple-rinsed with a suitable solvent before being offered for recycling or reconditioning.[13] The rinsate should be collected and disposed of as hazardous waste.
Diagrams
Handling Workflow
Caption: Figure 1: Safe Handling Workflow
Disposal Pathway
Caption: Figure 2: Disposal Pathway
References
- Benchchem. (n.d.). Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide.
- Carl ROTH. (n.d.). Safety Data Sheet: Amino acid.
- Cellseco. (2012, January 28). MEM Non-Essential Amino Acids Solution (100X) (MSDS).
- ChemicalBook. (n.d.). Pyrimidine - Safety Data Sheet.
- Agilent. (n.d.). Amino Acid Standard - SAFETY DATA SHEET.
- Adooq Bioscience. (n.d.). Safety Data Sheet.
- Chemos GmbH & Co.KG. (2019, June 11). Safety Data Sheet: Pyrimidine 98%.
- Agilent. (2015, January 7). Amino Acids Kit, Part Number 5063-6588 - SAFETY DATA SHEET.
- Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
- CymitQuimica. (2023, August 10). SAFETY DATA SHEET.
- MilliporeSigma. (2025, April 24). 3 - SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2015, February 11). 6-Aminohexanoic acid - SAFETY DATA SHEET.
- Alfa Aesar. (2015, February 11). 6-Aminohexanoic acid - SAFETY DATA SHEET.
- PubChem. (n.d.). 6-(6-Aminohexanamido)hexanoic acid.
- Echemi. (n.d.). 6-[(Aminoiminomethyl)amino]hexanoic acid SDS, 6659-35-4 Safety Data Sheets.
- Thermo Fisher Scientific. (n.d.). 3 - SAFETY DATA SHEET.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemos.de [chemos.de]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. 6-(6-Aminohexanamido)hexanoic acid | C12H24N2O3 | CID 895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. carlroth.com [carlroth.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. echemi.com [echemi.com]
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- 11. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 12. peptide.com [peptide.com]
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- 14. agilent.com [agilent.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
